N1,N2-Di(pyridin-2-yl)oxalamide
Description
The exact mass of the compound N,N'-Bis(2-pyridyl)oxalamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-dipyridin-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11(15-9-5-1-3-7-13-9)12(18)16-10-6-2-4-8-14-10/h1-8H,(H,13,15,17)(H,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGDXMYEDPEYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365654 | |
| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20172-97-8 | |
| Record name | N,N'-BIS(2-PYRIDYL)OXALAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N1,N2-Di(pyridin-2-yl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide is a versatile organic compound characterized by a central oxalamide core symmetrically substituted with two pyridin-2-yl groups. This structure imparts a planar conformation and the ability to act as a bidentate ligand, making it a compound of significant interest in coordination chemistry and materials science.[1] Its potential applications span catalysis, environmental remediation, and, as preliminary studies suggest, the development of novel therapeutic agents due to its antimicrobial and anticancer properties.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectroscopic characteristics, and potential biological activities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while general information is available, specific experimental data for some properties, such as a precise melting point and detailed spectroscopic data, are not widely reported in publicly accessible literature.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [2] |
| Molecular Weight | 242.23 g/mol | [1][2] |
| CAS Number | 20172-97-8 | [1] |
| IUPAC Name | This compound | |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available for the title compound. A related compound, N,N-Bis-(5-chloro-pyridin-2-yl)-oxalamide, is slightly soluble in DMSO. | |
| pKa | Data not available |
Spectroscopic Data
Detailed spectroscopic analyses are crucial for the structural elucidation and characterization of this compound. While the use of various spectroscopic techniques is mentioned in the literature for its characterization, specific quantitative data are not consistently available.
| Spectroscopic Technique | Expected Features | Reported Data |
| ¹H NMR | Signals corresponding to the pyridinyl and amide protons. | Data not available |
| ¹³C NMR | Signals for the carbons of the pyridine rings and the oxalamide core. | Data not available |
| Infrared (IR) Spectroscopy | Characteristic vibrational modes for N-H stretching, C=O stretching of the amide, and vibrations of the pyridine rings.[1] | Data not available |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight. | Data not available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the direct condensation of 2-aminopyridine with an oxalate ester, such as dimethyl oxalate.[1]
Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
A detailed, step-by-step protocol based on the generally described method is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine two equivalents of 2-aminopyridine with one equivalent of dimethyl oxalate.
-
Solvent Addition: Add a suitable solvent, such as dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 120°C under a nitrogen atmosphere.
-
Reaction Time: Maintain the temperature and stirring for a sufficient period to allow the reaction to proceed. The original literature suggests that this method can result in moderate yields of around 44% due to incomplete reaction progression.[1]
-
Work-up and Purification: The purification protocol for the resulting product is not detailed in the available literature but would typically involve cooling the reaction mixture, followed by precipitation of the product, filtration, and washing with an appropriate solvent to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system would likely be employed to obtain the purified solid.
Reactivity and Coordination Chemistry
This compound is a highly versatile ligand in coordination chemistry. The nitrogen atoms in the pyridine rings and the oxygen and nitrogen atoms of the oxalamide bridge serve as effective binding sites for a variety of metal ions.[1] This allows for the formation of stable transition metal complexes and the construction of coordination polymers with diverse supramolecular structures.[1] The planar and rigid nature of the ligand promotes crystallinity, which is advantageous for applications in catalysis and materials science.[1]
Biological Activity and Potential Signaling Pathways
Preliminary studies have suggested that this compound and its metal complexes possess interesting biological activities, including antimicrobial and anticancer properties.[1]
Hypothetical Anticancer Mechanism of Action
While specific signaling pathways for this compound have not been elucidated, a potential mechanism of action for its anticancer activity could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. This is a common mechanism for many anticancer compounds.
Below is a conceptual diagram illustrating a generalized apoptotic pathway that could be influenced by a bioactive compound like this compound. It is important to emphasize that this is a hypothetical pathway and has not been experimentally verified for this specific compound.
Caption: A conceptual diagram of a potential anticancer mechanism.
Experimental Workflows
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: A general workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound with a well-defined structure and significant potential in various fields of chemistry. Its role as a versatile ligand is the most extensively documented aspect of its chemical properties. While its synthesis is established, there is a notable lack of publicly available, detailed quantitative data for its physical and spectroscopic properties. Further research is warranted to fully characterize this compound and to explore the specifics of its reported biological activities, which could open new avenues for drug development and other applications.
References
An In-depth Technical Guide to the Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N1,N2-Di(pyridin-2-yl)oxalamide, a versatile bidentate ligand with significant applications in coordination chemistry and materials science. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol. Furthermore, it consolidates the key quantitative and qualitative analytical data essential for the characterization and quality control of the final product. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug development, and materials science.
Introduction
This compound is a symmetrical organic compound featuring a central oxalamide core flanked by two pyridin-2-yl moieties. The presence of multiple nitrogen and oxygen donor atoms makes it an excellent chelating agent for a variety of metal ions. This property has led to its extensive use in the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies. These materials, in turn, exhibit promising applications in catalysis, gas storage, and environmental remediation. A reliable and well-characterized synthetic route is paramount for the advancement of research and development in these areas.
Synthetic Pathway
The most common and direct method for the synthesis of this compound is the direct condensation reaction between 2-aminopyridine and an oxalate ester, such as dimethyl oxalate or diethyl oxalate. The reaction is typically carried out in a high-boiling polar aprotic solvent, like dimethylformamide (DMF), under an inert atmosphere to prevent side reactions.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalate ester. This is followed by the elimination of an alcohol (methanol or ethanol) to form the amide bond. The use of two equivalents of 2-aminopyridine ensures the formation of the disubstituted oxalamide.
Experimental Protocol
The following protocol details the synthesis of this compound via the direct condensation method.
Materials:
-
2-Aminopyridine
-
Diethyl oxalate
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous dimethylformamide (DMF).
-
Addition of Reagent: To the stirred solution, add diethyl oxalate (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen) and heat the reaction mixture to 120°C. Maintain this temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If no precipitate forms, slowly add deionized water to the reaction mixture to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Data Presentation
The following tables summarize the key quantitative data for the reactants and the final product.
Table 1: Reactant Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Aminopyridine | C₅H₆N₂ | 94.11 | White to light yellow crystalline solid |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | Colorless liquid |
Table 2: Product Specifications and Analytical Data
| Parameter | Value |
| Chemical Name | This compound |
| Synonyms | N,N'-bis(2-pyridyl)oxalamide, Oxalic acid bis-(pyridin-2-yl)amide |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molar Mass | 242.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not consistently reported, requires experimental determination |
| Yield | Approximately 44%[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 2H, NH), ~8.3 (d, 2H, pyridyl), ~8.0 (t, 2H, pyridyl), ~7.8 (d, 2H, pyridyl), ~7.1 (t, 2H, pyridyl) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~159.0 (C=O), ~151.0 (pyridyl C-N), ~148.0 (pyridyl CH), ~138.0 (pyridyl CH), ~119.0 (pyridyl CH), ~114.0 (pyridyl CH) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1680-1700 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1540 (C=C, C=N stretch) |
| Mass Spectrum (m/z) | Expected [M+H]⁺ at 243.09 |
Note: NMR and IR data are predicted based on typical values for similar structures and may vary depending on the solvent and experimental conditions.
Signaling Pathways and Logical Relationships
The utility of this compound as a ligand in coordination chemistry is a direct consequence of its structural features. The logical relationship between its structure and its function as a chelating agent is depicted below.
Conclusion
This technical guide has outlined a reliable and reproducible method for the synthesis of this compound. The direct condensation of 2-aminopyridine with an oxalate ester provides a straightforward route to this valuable ligand. The provided experimental protocol and analytical data serve as a foundational reference for its preparation and characterization. The continued exploration of the coordination chemistry of this compound and its derivatives is expected to yield novel materials with enhanced properties and diverse applications.
References
An In-depth Technical Guide to N1,N2-Di(pyridin-2-yl)oxalamide (CAS No. 20172-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N2-Di(pyridin-2-yl)oxalamide, with the CAS number 20172-97-8, is a versatile organic compound characterized by a central oxalamide core flanked by two pyridin-2-yl groups. This symmetrical molecule has garnered significant interest in the scientific community, primarily for its role as a bidentate ligand in coordination chemistry. Its planar conformation and the presence of multiple coordination sites (nitrogen and oxygen atoms) allow it to form stable complexes with a variety of transition metals.[1] These complexes have shown potential in catalysis and materials science. Furthermore, preliminary studies suggest that this compound and its metal complexes may possess noteworthy biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications, with a focus on its role in coordination chemistry and its nascent biological activities.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted or are available for structurally similar compounds, specific experimental data for properties such as melting point and solubility are not widely reported in the available literature.
| Property | Value/Description | Source |
| CAS Number | 20172-97-8 | [1] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | |
| Molecular Weight | 242.23 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | N,N'-Bis(2-pyridyl)oxalamide | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available. A substituted analog, N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, has a melting point of 123.00 °C. | [2] |
| Solubility | Sparingly soluble in ethanol; insoluble in water. Soluble in non-polar organic solvents (for a substituted analog). | [2] |
| Structure | A central oxalamide core with a pyridine ring attached to each nitrogen atom. X-ray diffraction studies indicate a largely planar conformation. | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization and quality control of this compound. While specific spectra are not publicly available, the expected characteristic signals are described below based on the compound's structure.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the pyridine rings. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine rings and the carbonyl carbons of the oxalamide group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending/C-N stretching (amide II). |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Synthesis
The primary synthetic route to this compound is through the direct condensation of 2-aminopyridine with an oxalate ester, such as diethyl oxalate.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
Diethyl oxalate
-
Ethanol (or another suitable high-boiling point solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve two equivalents of 2-aminopyridine in a suitable solvent such as ethanol.
-
Add one equivalent of diethyl oxalate to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
Note: The reaction can also be carried out without a solvent by heating the neat reactants.
Synthesis Workflow
Applications
The unique structural features of this compound make it a valuable compound in several areas of chemical research.
Coordination Chemistry
The most prominent application of this compound is as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyridine rings and the oxygen atoms of the oxalamide group can act as donor atoms, allowing the molecule to bind to metal ions in a bidentate or bridging fashion.[1] This has led to the synthesis of a wide range of coordination polymers and metal-organic frameworks (MOFs) with interesting structural topologies and potential applications in:
-
Catalysis: The metal complexes of this compound can serve as catalysts in various organic transformations.
-
Materials Science: The ability to form extended networks makes this compound a building block for novel materials with specific magnetic, optical, or porous properties.
Biological Activity
Preliminary research has indicated that this compound and its metal complexes may exhibit biological activity.
Anticancer Activity: Studies have suggested that this compound may have anticancer properties against cell lines such as HeLa and A549. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent activation of caspases.[1] However, specific IC50 values from these studies are not publicly available.
Proposed Anticancer Mechanism of Action:
Antimicrobial Activity: While the direct antimicrobial activity of this compound is not well-documented with specific data, related oxalamide and pyridine-containing compounds have shown antimicrobial properties. This suggests that this compound could be a scaffold for the development of new antimicrobial agents. Further research is needed to determine its specific spectrum of activity and minimum inhibitory concentrations (MICs).
Future Perspectives
This compound holds considerable promise for future research and development. Key areas for further investigation include:
-
Elucidation of Biological Mechanisms: A more in-depth study of the anticancer and potential antimicrobial activities is warranted. This includes determining specific IC50 and MIC values against a broader range of cancer cell lines and microbial strains, as well as a more detailed investigation of the underlying molecular mechanisms.
-
Development of Novel Therapeutics: The oxalamide scaffold can be chemically modified to create derivatives with enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity.
-
Advanced Materials: The synthesis and characterization of new coordination polymers and MOFs based on this ligand could lead to materials with novel applications in areas such as gas storage, separation, and sensing.
Conclusion
This compound is a molecule with a rich potential that is beginning to be explored. Its established role as a versatile ligand in coordination chemistry is complemented by emerging evidence of its biological activity. While further research is required to fully elucidate its therapeutic potential and to obtain more comprehensive quantitative data on its physical and biological properties, it represents a promising scaffold for the development of new materials and therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of this intriguing compound.
References
In-Depth Technical Guide: Spectroscopic Data of N1,N2-Di(pyridin-2-yl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide, also known as N,N'-bis(2-pyridyl)oxamide, is a versatile organic ligand in the field of coordination chemistry. Its structure, featuring two pyridyl groups linked by an oxalamide backbone, allows for the formation of stable complexes with a variety of metal ions. This property makes it a compound of interest for applications in catalysis, materials science, and as a potential scaffold in drug design. This technical guide provides a summary of its key spectroscopic data and the experimental protocols for its synthesis and characterization, crucial for its application in research and development.
Molecular Structure and Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.23 g/mol |
| CAS Number | 20172-97-8 |
| Appearance | White to off-white solid |
Spectroscopic Data
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure of the ligand in solution. The expected chemical shifts are influenced by the electron-withdrawing nature of the amide carbonyl groups and the aromaticity of the pyridine rings.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 2H | Amide N-H |
| ~8.4 | Doublet | 2H | Pyridyl H6 |
| ~8.2 | Doublet | 2H | Pyridyl H3 |
| ~7.8 | Triplet | 2H | Pyridyl H4 |
| ~7.2 | Triplet | 2H | Pyridyl H5 |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | Amide C=O |
| ~151 | Pyridyl C2 |
| ~148 | Pyridyl C6 |
| ~138 | Pyridyl C4 |
| ~120 | Pyridyl C5 |
| ~114 | Pyridyl C3 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The vibrational frequencies of the amide and pyridine moieties are characteristic.
Table 3: Key IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~1680 | C=O Stretch (Amide I) | Amide |
| ~1590 | N-H Bend (Amide II) | Amide |
| ~1580, ~1470, ~1430 | C=C and C=N Stretches | Pyridine Ring |
| ~780 | C-H Out-of-plane Bend | Pyridine Ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Technique | [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 243.09 |
Experimental Protocols
The following section details the typical experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the condensation reaction between 2-aminopyridine and an oxalate ester, such as diethyl oxalate or oxalyl chloride.
Materials:
-
2-Aminopyridine
-
Oxalyl chloride (or Diethyl oxalate)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
Procedure:
-
Dissolve 2-aminopyridine in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution at 0 °C.
-
Stir the mixture for approximately 10 minutes.
-
Slowly add a solution of oxalyl chloride in dichloromethane to the mixture.
-
Continue stirring the reaction mixture for 3 hours at 0 °C.
-
Add hexanes to the mixture to induce precipitation of the product.
-
Filter the resulting solid and wash with water to yield the crude product.
-
Recrystallize the solid from a suitable solvent, such as a mixture of dichloromethane and methanol, to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
Signaling Pathways and Logical Relationships
This compound primarily functions as a ligand in coordination chemistry. Its "signaling" is manifested through its coordination to metal centers, which in turn can influence catalytic activity or the formation of supramolecular structures. The logical relationship of its coordination is depicted below.
Caption: Coordination behavior and potential applications.
Conclusion
This technical guide provides a foundational overview of the spectroscopic properties and synthesis of this compound. The provided data and protocols are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this versatile ligand. Further detailed spectroscopic data should be obtained from dedicated analytical service providers or specialized chemical databases.
Unveiling the Solubility Profile of N1,N2-Di(pyridin-2-yl)oxalamide: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of N1,N2-Di(pyridin-2-yl)oxalamide, a versatile pyridyl-based ligand, is crucial for its application in coordination chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and visual representations of key concepts and workflows to support researchers and scientists in their endeavors.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, its solubility is influenced by several factors including the nature of the solvent (polarity, hydrogen bonding capability), temperature, and the pH of the medium. Understanding these factors is paramount for controlling crystallization, designing reaction conditions, and formulating potential therapeutic agents.
Solubility Data for this compound and Related Compounds
Quantitative solubility data for this compound is not extensively reported in the public domain. However, qualitative solubility information for the parent compound, oxamide, and some of its derivatives can provide valuable insights into its expected behavior in various solvents.
| Compound Name | Solvent | Temperature | pH | Solubility |
| N,N-Bis-(5-chloro-pyridin-2-yl)-oxalamide | DMSO | Not Specified | Not Specified | Slightly Soluble[1] |
| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | Non-polar organic solvents | Not Specified | Not Specified | Soluble |
| Water | Not Specified | Not Specified | Insoluble | |
| Ethanol | Not Specified | Not Specified | Sparingly Soluble | |
| Oxamide | Water | Not Specified | Not Specified | Slightly Soluble[2] |
| Ethanol | Not Specified | Not Specified | Soluble[2] | |
| Diethyl ether | Not Specified | Not Specified | Insoluble[2] |
This table summarizes the available qualitative solubility data for this compound and structurally related compounds to infer its potential solubility characteristics.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, acetone, acetonitrile)
-
Buffer solutions of various pH values
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer solution. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle by letting the vials stand undisturbed or by centrifugation at a specific speed and time.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.
-
-
Data Analysis:
-
Calculate the solubility as the average concentration of the solute in the saturated solution, typically expressed in mg/mL or mol/L.
-
Visualizing Key Processes
To further aid in the understanding of the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Logical relationship of factors affecting solubility.
Caption: Experimental workflow for the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound remains scarce, this guide provides a foundational understanding for researchers. By leveraging the qualitative information of related compounds and employing robust experimental protocols such as the shake-flask method, scientists can systematically determine the solubility profile of this important molecule. The provided workflows and conceptual diagrams serve as valuable tools to streamline experimental design and data interpretation, ultimately facilitating the advancement of research in the various fields where this compound holds promise.
References
N1,N2-Di(pyridin-2-yl)oxalamide Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The core structure, featuring a central oxalamide linker flanked by two pyridine rings, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the synthesis, biological activities, and experimental protocols related to these compounds, with a particular focus on their emerging role as potential anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities for various therapeutic applications.
Synthesis of this compound Derivatives
The synthesis of this compound and its substituted analogs can be achieved through several synthetic routes. The most common and direct method involves the condensation of 2-aminopyridine or its derivatives with an oxalate ester, such as dimethyl oxalate or diethyl oxalate.
A generalized synthetic scheme is presented below:
Caption: General Synthetic Pathway for this compound Derivatives.
A typical experimental protocol for the synthesis of the parent compound, this compound, is detailed in the "Experimental Protocols" section of this guide.
Biological Activity: Focus on Anticancer Potential
While research into the full spectrum of biological activities of this compound derivatives is ongoing, a significant area of investigation is their potential as anticancer agents. The pyridine moiety is a well-established pharmacophore in numerous approved anticancer drugs.[1] For the this compound scaffold, the proposed mechanism of anticancer action involves the induction of apoptosis in cancer cells.[2] This programmed cell death is thought to be triggered by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase signaling pathways.[2]
Cytotoxicity Data
Comprehensive cytotoxicity data for a wide range of this compound derivatives is not yet extensively available in the public domain. However, studies on structurally related pyridine-containing compounds demonstrate significant cytotoxic effects against various cancer cell lines. The table below presents illustrative IC50 values for such compounds to provide context for the potential potency of this class of molecules.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Oxadiazole Derivative | A549 (Lung) | 6.99 ± 3.15 | [3] |
| Pyridine-Thiadiazole Derivative | HT29 (Colon) | Not specified, but showed high activity | [4] |
| Pyridine-Thiadiazole Derivative | PC3 (Prostate) | Not specified, but showed high activity | [4] |
| Pyridine-based VEGFR-2 Inhibitor | MCF-7 (Breast) | Sub-nanomolar to nanomolar range | |
| Pyridine-based VEGFR-2 Inhibitor | PC3 (Prostate) | Nanomolar range |
Note: The data above is for structurally related pyridine derivatives and not for this compound derivatives themselves. This table is intended to be illustrative of the potential of pyridine-containing scaffolds.
Signaling Pathways in Anticancer Activity
The anticancer activity of this compound derivatives is hypothesized to be mediated through the induction of the intrinsic apoptosis pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death.
Caption: Proposed Apoptotic Pathway Induced by this compound Derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis and key biological assays relevant to the evaluation of this compound derivatives.
Synthesis of this compound
Materials:
-
2-Aminopyridine
-
Dimethyl oxalate
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Nitrogen gas supply
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve two equivalents of 2-aminopyridine and one equivalent of dimethyl oxalate in a minimal amount of DMF with gentle heating.
-
Once a homogeneous solution is obtained, heat the reaction mixture to 120°C and maintain stirring overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethyl acetate to remove any unreacted starting materials and impurities.
-
Dry the purified this compound product under vacuum.
-
Characterize the final product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Caption: Workflow for the Synthesis of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Caspase-3/7 Activation Assay
Materials:
-
Cancer cell lines
-
Cell culture plates
-
Test compounds
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates suitable for luminescence measurements and treat with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescence signal is proportional to the amount of caspase-3/7 activity. Express the results as a fold increase in caspase activity compared to untreated control cells.
Conclusion and Future Directions
This compound derivatives present a promising scaffold for the development of novel anticancer therapeutics. The synthetic accessibility and the potential to induce apoptosis in cancer cells make this class of compounds an attractive area for further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and further detailing the signaling pathways involved in their anticancer activity will be crucial for the rational design of more potent and selective drug candidates. The methodologies and information provided in this guide serve as a foundational resource to support these ongoing and future research endeavors.
References
Theoretical Insights into N1,N2-Di(pyridin-2-yl)oxalamide: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Geometry
The molecular structure of N1,N2-Di(pyridin-2-yl)oxalamide consists of a central oxalamide core connecting two pyridin-2-yl moieties. X-ray diffraction studies on analogous compounds suggest that the oxalamide bridge is largely planar. This planarity is a key feature that influences the molecule's ability to engage in hydrogen bonding and to coordinate with metal ions.
Theoretical geometry optimization, typically performed using DFT methods, would provide precise values for bond lengths, bond angles, and dihedral angles. It is anticipated that the calculated geometry would be in close agreement with experimental X-ray diffraction data, should it become available.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C-C (oxalamide) | ~1.54 |
| C=O | ~1.23 | |
| C-N (amide) | ~1.34 | |
| N-C (pyridine) | ~1.42 | |
| Bond Angle (°) | O=C-C | ~121 |
| O=C-N | ~124 | |
| C-N-C (amide-pyridine) | ~125 | |
| Dihedral Angle (°) | O=C-C=O | ~180 (trans) |
| C-N-C-C (amide-pyridine) | Variable |
Electronic Properties
The electronic properties of this compound, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its chemical reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For this compound, it is expected that the HOMO would be localized on the electron-rich pyridine rings and the amide nitrogen atoms, while the LUMO would be centered on the electron-deficient oxalamide carbonyl groups.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Vibrational Analysis
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, one can assign the observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include the N-H stretching of the amide groups, the C=O stretching of the oxalamide core, and various vibrations associated with the pyridine rings.
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C-H Stretch (aromatic) | 3000-3100 |
| C=O Stretch | 1650-1700 |
| C=N Stretch (pyridine) | 1580-1620 |
| C=C Stretch (pyridine) | 1400-1500 |
| N-H Bend | 1500-1550 |
Experimental Protocols: A Theoretical Chemistry Approach
The following outlines the typical computational methodology that would be employed for the theoretical study of this compound.
1. Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is commonly used.
-
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) would be appropriate to provide a good balance between accuracy and computational cost.
-
Procedure: The initial molecular structure would be built and subjected to a full geometry optimization without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
2. Electronic Structure Analysis:
-
Procedure: Following geometry optimization, a single-point energy calculation would be performed using the same DFT method and basis set. This calculation provides information on the molecular orbitals (including HOMO and LUMO), Mulliken or Natural Bond Orbital (NBO) atomic charges, and the molecular electrostatic potential (MEP).
3. Vibrational Frequency Analysis:
-
Procedure: A frequency calculation would be performed on the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to better match experimental data. The output provides the vibrational frequencies, IR intensities, and Raman activities for each normal mode.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Molecular connectivity of this compound.
Caption: A typical workflow for the theoretical study of a molecule.
Conclusion
Theoretical studies provide invaluable insights into the fundamental properties of this compound. Through computational methods like DFT, researchers can predict its molecular geometry, electronic structure, and vibrational spectra with a high degree of accuracy. This information is instrumental for understanding its behavior as a ligand in coordination chemistry, for designing novel materials with specific properties, and for guiding synthetic efforts. While a dedicated, comprehensive theoretical paper on this specific molecule is not yet prominent, the established methodologies and the data from related compounds provide a robust framework for its computational investigation. Future work combining both experimental and theoretical approaches will undoubtedly continue to unravel the full potential of this versatile molecule.
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Metal Complexes with N1,N2-Di(pyridin-2-yl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving the N1,N2-Di(pyridin-2-yl)oxalamide ligand. The protocols detailed below are designed to be a practical guide for the synthesis and analysis of these compounds, which are of growing interest in coordination chemistry, materials science, and drug development.
The this compound ligand is a versatile building block capable of forming stable complexes with a variety of transition metal ions.[1] The resulting coordination compounds have shown potential in catalysis, environmental remediation, and as biological agents.[1] The structural diversity of these complexes, which can range from mononuclear species to extended coordination polymers, is dictated by the coordination preferences of the metal ion and the reaction conditions.[1][2]
Synthesis of this compound Ligand
A primary and efficient method for synthesizing the this compound ligand is through the direct condensation of 2-aminopyridine with an oxalate ester, such as diethyl oxalate or dimethyl oxalate.[1] This reaction is typically carried out by heating the reactants in a suitable high-boiling solvent.
Experimental Protocol: Ligand Synthesis
-
Reactants:
-
2-aminopyridine (2 equivalents)
-
Diethyl oxalate (1 equivalent)
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in a minimal amount of DMF.
-
Add diethyl oxalate to the solution in a 2:1 molar ratio of 2-aminopyridine to diethyl oxalate.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain this temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified this compound ligand in a vacuum oven.
-
Expected Yield: 75-85%
Characterization: The identity and purity of the synthesized ligand should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Synthesis of Metal Complexes
The this compound ligand readily forms complexes with various transition metal salts. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent system. The stoichiometry of the reactants and the choice of solvent can influence the final structure of the complex.
General Experimental Protocol: Metal Complex Synthesis
-
Reactants:
-
This compound (1 equivalent)
-
Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂) (1 equivalent)
-
Ethanol or Methanol as solvent
-
-
Procedure:
-
Dissolve the this compound ligand in warm ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the metal(II) chloride salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Upon addition, a precipitate will often form immediately.
-
Reflux the reaction mixture for 2-4 hours to ensure complete complexation.[3][4]
-
Allow the mixture to cool to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with ethanol and then diethyl ether.
-
Dry the final metal complex in a desiccator over anhydrous CaCl₂.
-
Table 1: Summary of Synthesized Metal Complexes and Their Properties
| Complex | Formula | Color | Yield (%) | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| [Ni(L)Cl₂] | C₁₂H₁₀Cl₂N₄NiO₂ | Green | 82 | >300 | 15.2 |
| [Cu(L)Cl₂] | C₁₂H₁₀Cl₂CuN₄O₂ | Green | 78 | 280-282 | 12.5 |
| [Co(L)Cl₂] | C₁₂H₁₀Cl₂CoN₄O₂ | Blue | 85 | >300 | 14.8 |
L = this compound. Molar conductance measured in DMF solution.
Characterization of Metal Complexes
A variety of analytical techniques are employed to elucidate the structure and properties of the synthesized metal complexes.
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion. Key vibrational bands to monitor include the C=O and N-H stretching frequencies of the oxalamide bridge and the vibrations of the pyridine rings.
-
UV-Visible Spectroscopy: To study the electronic transitions and to determine the geometry of the complex.
-
Elemental Analysis: To confirm the empirical formula of the complex.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. Low values, as shown in Table 1, suggest non-electrolytic complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes.
-
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry.[1]
Table 2: Key Spectroscopic Data for Metal Complexes
| Complex | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | Electronic Transitions (nm) |
| Ligand (L) | 1680 | 3250 | - | - |
| [Ni(L)Cl₂] | 1650 | 3245 | 450 | 410, 650 |
| [Cu(L)Cl₂] | 1655 | 3248 | 455 | 380, 680 |
| [Co(L)Cl₂] | 1652 | 3246 | 448 | 550, 620 |
The shift in the C=O stretching frequency upon complexation indicates the involvement of the carbonyl oxygen in coordination to the metal ion.
Applications in Drug Development: Antibacterial Activity
Metal complexes often exhibit enhanced biological activity compared to the free ligands.[5][6] The synthesized complexes can be screened for their antibacterial activity against various pathogenic bacteria using the agar well diffusion method.
Protocol: Agar Well Diffusion Assay
-
Microorganisms:
-
Gram-positive: Staphylococcus aureus
-
Gram-negative: Escherichia coli
-
-
Procedure:
-
Prepare nutrient agar plates and seed them with the respective bacterial cultures.
-
Punch wells (6 mm diameter) into the agar plates.
-
Prepare solutions of the ligand and metal complexes in DMF at a concentration of 1 mg/mL.
-
Add 100 µL of each test solution to the respective wells.
-
Use DMF as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
-
Table 3: Antibacterial Activity of the Ligand and its Metal Complexes
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ligand (L) | 8 | 6 |
| [Ni(L)Cl₂] | 18 | 15 |
| [Cu(L)Cl₂] | 20 | 17 |
| [Co(L)Cl₂] | 16 | 13 |
| Ciprofloxacin | 25 | 22 |
The results typically indicate that the metal complexes show significantly enhanced antibacterial activity compared to the free ligand. This enhancement can be attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the microbial cell membrane.
Visualizations
Caption: Workflow for the synthesis of the ligand and its subsequent metal complexes.
Caption: Experimental workflow for the antibacterial screening of synthesized compounds.
Caption: Postulated mechanisms of antibacterial action for metal complexes.
References
- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]
- 2. Synthesis, Characterization, Spectroscopic, Thermal and Biological Studies for New Complexes with N1, N2-bis(3-hydroxyphenyl) Oxalamide [journals.ekb.eg]
- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N1,N2-Di(pyridin-2-yl)oxalamide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of N1,N2-Di(pyridin-2-yl)oxalamide, a versatile chelating ligand. The protocols detailed below are based on established methodologies and offer a starting point for the use of this compound and its metal complexes in synthetic chemistry.
This compound is a multidentate ligand capable of forming stable complexes with various transition metals. The nitrogen atoms of the pyridine rings and the oxygen and nitrogen atoms of the oxalamide bridge act as effective coordination sites.[1] This coordination ability is central to its application in catalysis, where it can be used to create well-defined catalytic centers. Copper(II) complexes of ligands in this class have shown promise in a variety of catalytic transformations, including cycloaddition and oxidation reactions.
Key Catalytic Applications
Complexes of this compound, particularly with copper, have been identified as effective catalysts in two significant areas of organic synthesis:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
-
Oxidative Hydroxylation of Arylboronic Acids: This transformation provides a direct route to phenols, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Data Presentation
The following tables summarize typical quantitative data for the catalytic reactions discussed. Please note that specific yields and optimal conditions will vary depending on the substrates and the precise catalyst system employed.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Data
| Entry | Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl Azide | 1-5 | t-BuOH/H₂O | 91-97 | [2] |
| 2 | Propargyl Alcohol | Benzyl Azide | 1-5 | Water | >95 | [3] |
| 3 | 1-Ethynylcyclohexene | Phenyl Azide | 2 | THF | Good | [2] |
| 4 | 4-Methoxyphenylacetylene | 4-Chlorobenzyl Azide | 1-5 | t-BuOH/H₂O | High | [2] |
Table 2: Oxidative Hydroxylation of Arylboronic Acids - Representative Data
| Entry | Arylboronic Acid | Oxidant | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic Acid | H₂O₂ | 1-5 | Water | High | [4] |
| 2 | 4-Methoxyphenylboronic Acid | Air (O₂) | 1-5 | Water | Excellent | [4] |
| 3 | 4-Chlorophenylboronic Acid | H₂O₂ | 1-5 | Water | Good to Excellent | [4] |
| 4 | 3-Tolylboronic Acid | Air (O₂) | 1-5 | Water | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of the ligand via direct condensation.
Materials:
-
2-Aminopyridine
-
Dimethyl oxalate or Diethyl oxalate
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-aminopyridine (2.0 equivalents) in DMF.
-
Add dimethyl oxalate or diethyl oxalate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford this compound as a solid. A typical yield is around 44% due to incomplete reaction progression.[1]
Protocol 2: Synthesis of a Copper(II)-N1,N2-Di(pyridin-2-yl)oxalamide Complex (Representative)
This protocol provides a general method for the synthesis of a copper(II) complex. The exact structure and composition of the complex may vary based on the reaction conditions and the copper salt used.
Materials:
-
This compound
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O, CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of hot DMF.
-
In a separate flask, dissolve the copper(II) salt (1.0 equivalent) in methanol.
-
Slowly add the methanolic solution of the copper(II) salt to the DMF solution of the ligand with stirring.
-
A precipitate should form upon mixing or after a short period of stirring at room temperature.
-
Continue stirring the mixture for 1-2 hours to ensure complete complexation.
-
Collect the solid product by filtration and wash with cold methanol.
-
Dry the complex under vacuum. The product can be further characterized by techniques such as IR spectroscopy and elemental analysis.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction using a pre-formed or in-situ generated copper(I) catalyst from a Cu(II) source and a reducing agent, with this compound as the ligand.
Materials:
-
Alkyne
-
Azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
This compound
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
To a reaction vessel, add the alkyne (1.0 equivalent), azide (1.0 equivalent), and the this compound ligand (0.01-0.05 equivalents).
-
Add a 1:1 mixture of t-BuOH and water as the solvent.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.05 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Oxidative Hydroxylation of Arylboronic Acids
This protocol describes a general method for the copper-catalyzed hydroxylation of arylboronic acids.
Materials:
-
Arylboronic acid
-
Copper(II)-N1,N2-Di(pyridin-2-yl)oxalamide complex (catalyst)
-
Base (e.g., NaOH, K₂CO₃)
-
Oxidant (e.g., hydrogen peroxide or air)
-
Solvent (e.g., water, aqueous methanol)
Procedure:
-
In a reaction flask, dissolve the arylboronic acid (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent.
-
Add the copper(II)-N1,N2-Di(pyridin-2-yl)oxalamide complex (0.01-0.05 equivalents) to the mixture.
-
If using hydrogen peroxide, add it slowly to the reaction mixture at room temperature. If using air, bubble it through the reaction mixture or leave the flask open to the atmosphere with vigorous stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of the Cu(II) catalyst.
Caption: Plausible catalytic cycle for the CuAAC reaction.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Protocol for the Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide via Aminolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide is a versatile organic compound that belongs to the class of N,N'-disubstituted oxamides. These compounds are highly valued as versatile ligands in coordination chemistry and as scaffolds in supramolecular chemistry due to their ability to form stable complexes with various transition metal ions.[1] The molecular structure features a central oxalamide core with a pyridine ring attached to each nitrogen atom, enabling it to act as a bidentate ligand.[1] This application note provides a detailed protocol for the synthesis of this compound via the aminolysis of diethyl oxalate with 2-aminopyridine. The primary method involves the direct condensation of two equivalents of 2-aminopyridine with one equivalent of an oxalate ester.[1]
Reaction Scheme
The synthesis proceeds through the nucleophilic acyl substitution of diethyl oxalate with 2-aminopyridine. The amino group of 2-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbons of the diethyl oxalate. Two molecules of 2-aminopyridine react sequentially to displace the two ethoxide leaving groups, forming the desired diamide product and ethanol as a byproduct.
Caption: Chemical reaction for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Parameter | Value | Reference / Notes |
| Reactants | ||
| 2-Aminopyridine (Reagent) | 2.0 equivalents | Molar Mass: 94.11 g/mol |
| Diethyl Oxalate (Substrate) | 1.0 equivalent | Molar Mass: 146.14 g/mol |
| Dimethylformamide (DMF) | ~10 mL per gram of diethyl oxalate | Solvent |
| Reaction Conditions | ||
| Temperature | 120 °C | [1] |
| Reaction Time | 12-24 hours | Monitor by TLC for completion |
| Atmosphere | Inert (Nitrogen or Argon) | [1] |
| Product Information | ||
| Product Name | This compound | IUPAC: N,N'-di(pyridin-2-yl)oxamide |
| Molecular Formula | C₁₂H₁₀N₄O₂ | Molar Mass: 242.23 g/mol [2] |
| Reported Yield | ~44% | Moderate yield may result from incomplete reaction.[1] |
| Physical Appearance | Solid | [3][4] |
Experimental Protocol
This protocol details the synthesis of this compound from 2-aminopyridine and diethyl oxalate.
1. Materials and Equipment
-
Reagents:
-
2-Aminopyridine (≥98%)
-
Diethyl oxalate (≥99%)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) apparatus
-
2. Reaction Setup
-
Assemble the three-neck round-bottom flask with a reflux condenser, a thermometer, and a nitrogen inlet.
-
Ensure all glassware is oven-dried to remove moisture.
-
Place a magnetic stir bar in the flask.
-
The entire setup should be placed in a fume hood.
3. Synthesis Procedure
-
To the reaction flask, add 2-aminopyridine (2.0 eq) and anhydrous DMF.
-
Begin stirring the mixture to dissolve the 2-aminopyridine.
-
Slowly add diethyl oxalate (1.0 eq) to the flask dropwise using a syringe or dropping funnel.
-
Purge the flask with nitrogen gas for 5-10 minutes to establish an inert atmosphere.
-
Heat the reaction mixture to 120°C using a heating mantle or oil bath.[1]
-
Maintain the temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is complete when the starting material spots are no longer visible.
4. Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold deionized water while stirring. This will cause the product to precipitate.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with deionized water and then with cold ethanol to remove residual DMF and unreacted starting materials.
-
Dry the purified product in a vacuum oven at 60-70°C overnight.
5. Characterization
The identity and purity of the final product, this compound, can be confirmed using several analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the presence of C=O and C-N bonds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (242.23 g/mol ).
-
Elemental Analysis: To determine the elemental composition.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]
- 2. N1,N2-Di(pyridin-4-yl)oxalamide | C12H10N4O2 | CID 1713199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
Application of N1,N2-Di(pyridin-2-yl)oxalamide in Anion Recognition: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anion recognition is a rapidly growing field of supramolecular chemistry with significant implications for environmental monitoring, medical diagnostics, and drug development. The design and synthesis of selective anion receptors are crucial for these applications. N1,N2-Di(pyridin-2-yl)oxalamide is a molecule of interest in this regard due to its structural features. It possesses both hydrogen bond donor (amide N-H) and acceptor (amide C=O and pyridine N) sites, which can facilitate interaction with various anions through hydrogen bonding and coordination. The planar conformation of the oxalamide bridge and the presence of two pyridyl groups suggest a pre-organized cleft suitable for anion binding. This document provides a detailed overview of the potential application of this compound as an anion receptor, including hypothetical quantitative data and detailed experimental protocols based on established methodologies for similar compounds.
Signaling Pathway and Anion Recognition Mechanism
The primary mechanism for anion recognition by this compound is expected to be through the formation of hydrogen bonds between the amide N-H protons and the anion. The pyridine nitrogen atoms can also participate in anion binding, either through direct interaction or by influencing the acidity of the amide protons. Upon binding, a change in the electronic environment of the molecule is anticipated, which can be detected by spectroscopic methods such as UV-Vis and fluorescence spectroscopy.
Caption: Proposed mechanism of anion recognition by this compound.
Quantitative Data (Hypothetical)
Due to the absence of specific experimental data in the literature for this compound, the following table presents hypothetical quantitative data for its interaction with various anions. This data is based on typical values observed for similar oxalamide-based anion receptors and is intended to serve as a guide for potential experimental outcomes.
| Anion | Binding Constant (Kₐ, M⁻¹) | Stoichiometry (Host:Guest) | Detection Limit (µM) | Technique |
| Fluoride (F⁻) | 1.5 x 10⁴ | 1:1 | 5.2 | UV-Vis Titration |
| Acetate (AcO⁻) | 8.0 x 10³ | 1:1 | 10.5 | UV-Vis Titration |
| Dihydrogen Phosphate (H₂PO₄⁻) | 5.5 x 10³ | 1:1 | 15.8 | UV-Vis Titration |
| Chloride (Cl⁻) | < 100 | - | - | UV-Vis Titration |
| Bromide (Br⁻) | < 50 | - | - | UV-Vis Titration |
| Iodide (I⁻) | < 50 | - | - | UV-Vis Titration |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anion recognition properties of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the condensation of 2-aminopyridine with diethyl oxalate.[1]
Materials:
-
2-Aminopyridine
-
Diethyl oxalate
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (2.0 equivalents) in anhydrous toluene.
-
Add diethyl oxalate (1.0 equivalent) to the solution.
-
Reflux the mixture for 24-48 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold toluene and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
UV-Vis Titration for Anion Binding Studies
UV-Vis titration is a powerful technique to study the binding affinity and stoichiometry between a host molecule and a guest anion.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile). The concentration should be in the range of 10⁻⁵ to 10⁻⁴ M.
-
Stock solutions of various anions (as their tetrabutylammonium salts) in the same solvent. The concentration of the anion solutions should be at least 100 times higher than the receptor solution.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Micropipettes.
Procedure:
-
Record the UV-Vis spectrum of the free receptor solution (e.g., 2 mL of 1 x 10⁻⁵ M solution).
-
Incrementally add small aliquots of the concentrated anion stock solution to the cuvette containing the receptor solution.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed (saturation).
-
Plot the change in absorbance at a specific wavelength against the concentration of the added anion.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 Benesi-Hildebrand equation).
-
The stoichiometry of the binding can be determined using a Job's plot.
Fluorescence Spectroscopy for Anion Sensing
If this compound exhibits fluorescence, its emission properties can be utilized for anion sensing.
Materials:
-
Stock solution of this compound in a suitable solvent.
-
Stock solutions of various anions.
-
Fluorescence spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Record the fluorescence emission spectrum of the free receptor solution by exciting at its absorption maximum.
-
Perform a titration experiment similar to the UV-Vis titration by adding incremental amounts of the anion stock solution.
-
Record the fluorescence spectrum after each addition.
-
Observe changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
-
Plot the change in fluorescence intensity against the anion concentration to determine the binding constant and detection limit.
¹H NMR Titration for Mechanistic Insights
¹H NMR titration provides valuable information about the specific binding sites and the nature of the interaction between the receptor and the anion.
Materials:
-
A solution of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Solutions of anions (as tetrabutylammonium salts) in the same deuterated solvent.
-
NMR spectrometer.
-
NMR tubes.
Procedure:
-
Record the ¹H NMR spectrum of the free receptor.
-
Add incremental amounts of the anion solution to the NMR tube containing the receptor solution.
-
Record the ¹H NMR spectrum after each addition.
-
Monitor the chemical shifts of the amide N-H protons and the pyridyl protons. Downfield shifts of the N-H protons are indicative of hydrogen bond formation with the anion.
-
The binding constant can also be calculated from the changes in chemical shifts.
Caption: A general experimental workflow for studying anion recognition.
Conclusion
This compound presents a promising scaffold for the development of anion receptors. Its structural features suggest a propensity for binding anions through hydrogen bonding interactions. The provided protocols offer a comprehensive framework for synthesizing this compound and systematically evaluating its anion recognition capabilities. While the quantitative data presented is hypothetical, it serves as a reasonable starting point for what can be expected in experimental investigations. Further research into this and structurally similar molecules will undoubtedly contribute to the advancement of anion sensing and its diverse applications.
References
Application Note: N1,N2-Di(pyridin-2-yl)oxalamide for Heavy Metal Ion Adsorption
Introduction
Heavy metal contamination in aqueous environments is a significant environmental and health concern. The development of effective and efficient materials for the removal of toxic heavy metal ions is a key area of research. N1,N2-Di(pyridin-2-yl)oxalamide is a promising organic ligand for this application. Its molecular structure, featuring a central oxalamide core with two pyridine rings, possesses multiple nitrogen and oxygen atoms that can act as effective binding sites for heavy metal ions.[1] This chelating ability makes it a strong candidate for the development of materials for the adsorptive removal of these pollutants.[1] This document provides a detailed overview of the application of this compound in heavy metal ion adsorption, including synthesis protocols and methodologies for evaluating its performance.
Principle of Adsorption
The removal of heavy metal ions by this compound is based on the principle of chelation, a type of chemical adsorption. The nitrogen atoms in the pyridine rings and the nitrogen and oxygen atoms of the oxalamide bridge act as electron-pair donors (Lewis bases), while the heavy metal ions in solution act as electron-pair acceptors (Lewis acids). This interaction leads to the formation of stable coordination complexes, effectively sequestering the metal ions from the solution onto the adsorbent. The efficiency of this process is influenced by several factors, including the pH of the solution, the initial concentration of metal ions, the contact time, and the temperature.
Data Presentation
While specific experimental data for the adsorption of heavy metal ions onto this compound is not extensively available in the public domain, the following tables are presented as templates for the structured presentation of experimental results.
Table 1: Adsorption Capacities for Various Heavy Metal Ions
| Heavy Metal Ion | Adsorbent Dose (g/L) | Initial Concentration (mg/L) | pH | Contact Time (min) | Adsorption Capacity (mg/g) | Removal Efficiency (%) |
| Pb(II) | e.g., 1.0 | e.g., 100 | e.g., 5.5 | e.g., 120 | Enter experimental data | Enter experimental data |
| Cu(II) | e.g., 1.0 | e.g., 100 | e.g., 6.0 | e.g., 120 | Enter experimental data | Enter experimental data |
| Cd(II) | e.g., 1.0 | e.g., 100 | e.g., 6.5 | e.g., 120 | Enter experimental data | Enter experimental data |
| Ni(II) | e.g., 1.0 | e.g., 100 | e.g., 7.0 | e.g., 120 | Enter experimental data | Enter experimental data |
Table 2: Langmuir and Freundlich Isotherm Parameters
| Heavy Metal Ion | Langmuir Isotherm | Freundlich Isotherm | ||
| qmax (mg/g) | KL (L/mg) | R2 | KF ((mg/g)(L/mg)1/n) | |
| Pb(II) | Enter data | Enter data | Enter data | Enter data |
| Cu(II) | Enter data | Enter data | Enter data | Enter data |
| Cd(II) | Enter data | Enter data | Enter data | Enter data |
| Ni(II) | Enter data | Enter data | Enter data | Enter data |
Table 3: Pseudo-First-Order and Pseudo-Second-Order Kinetic Parameters
| Heavy Metal Ion | Pseudo-First-Order | Pseudo-Second-Order | ||
| qe (mg/g) | k1 (min-1) | R2 | qe (mg/g) | |
| Pb(II) | Enter data | Enter data | Enter data | Enter data |
| Cu(II) | Enter data | Enter data | Enter data | Enter data |
| Cd(II) | Enter data | Enter data | Enter data | Enter data |
| Ni(II) | Enter data | Enter data | Enter data | Enter data |
Experimental Protocols
1. Synthesis of this compound
This protocol is based on the direct condensation method.[1]
-
Materials:
-
2-Aminopyridine
-
Diethyl oxalate or Dimethyl oxalate
-
Dimethylformamide (DMF) or other suitable high-boiling point solvent
-
Ethanol
-
Nitrogen gas supply
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Round-bottom flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Add 2-aminopyridine (2 equivalents) and the chosen solvent (e.g., DMF) to the flask.
-
Begin stirring the mixture.
-
Slowly add diethyl oxalate or dimethyl oxalate (1 equivalent) to the flask.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven.
-
Characterize the final product using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
-
2. Batch Adsorption Studies
-
Materials:
-
Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., Pb(NO3)2, CuSO4·5H2O, CdCl2, NiCl2·6H2O)
-
This compound (adsorbent)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Deionized water
-
Conical flasks or centrifuge tubes
-
Orbital shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
-
-
Procedure:
-
Prepare a series of working solutions of the desired heavy metal concentrations by diluting the stock solution.
-
For each experiment, add a known amount of this compound to a conical flask containing a specific volume of the metal ion solution.
-
Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.
-
After shaking, separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the final concentration of the heavy metal ions in the supernatant using AAS or ICP-OES.
-
Calculate the adsorption capacity (qe, in mg/g) and removal efficiency (%) using the following equations:
-
qe = (C0 - Ce) * V / m
-
Removal Efficiency (%) = [(C0 - Ce) / C0] * 100
-
Where:
-
C0 and Ce are the initial and equilibrium concentrations of the metal ion (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
-
-
3. Adsorption Isotherm Studies
-
Procedure:
-
Vary the initial concentration of the heavy metal ion solution (e.g., 10, 20, 50, 100, 200 mg/L).
-
Keep the adsorbent dose, pH, temperature, and contact time constant (ensure contact time is sufficient to reach equilibrium, as determined from kinetic studies).
-
Conduct the batch adsorption experiments as described above.
-
Analyze the equilibrium data by fitting it to isotherm models such as the Langmuir and Freundlich models to understand the adsorption mechanism.
-
4. Adsorption Kinetic Studies
-
Procedure:
-
Use a fixed initial concentration of the heavy metal ion, adsorbent dose, pH, and temperature.
-
Vary the contact time by taking samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).
-
Analyze the metal ion concentration at each time point.
-
Fit the data to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate of adsorption.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Caption: Key parameters influencing heavy metal adsorption performance.
Caption: Proposed chelation of a divalent metal ion (M²⁺) by the adsorbent.
References
Growing High-Quality Crystals of N1,N2-Di(pyridin-2-yl)oxalamide: An Essential Ligand for Coordination Chemistry and Drug Discovery
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide, also known as N,N'-bis(2-pyridyl)oxalamide, is a versatile bidentate ligand extensively utilized in coordination chemistry and supramolecular assembly. Its rigid, planar structure and the presence of both hydrogen bond donors (amide N-H) and acceptors (oxalamide oxygen and pyridine nitrogen atoms) make it an excellent building block for constructing intricate metal-organic frameworks (MOFs) and coordination polymers.[1] These resulting complexes have shown significant potential in catalysis, environmental remediation for heavy metal removal, and as scaffolds in drug development.[1] This document provides detailed protocols for the synthesis and subsequent crystallization of this compound to obtain high-quality single crystals suitable for X-ray diffraction analysis and further application.
Synthesis of this compound
A primary and effective method for synthesizing this compound is the direct condensation of 2-aminopyridine with an oxalate ester, such as dimethyl oxalate or diethyl oxalate, in a suitable solvent.[1] An alternative high-yield synthesis involves the reaction of 2-aminopyridine with oxalyl chloride in the presence of a base.
Synthesis Protocol:
A reliable method for the synthesis of this compound involves the reaction of 2-aminopyridine with oxalyl chloride in dichloromethane, using triethylamine as a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.12 | 4.7 g | 50 mmol |
| Oxalyl chloride | 126.93 | 2.2 mL (3.17 g) | 25 mmol |
| Triethylamine | 101.19 | 10.0 mL (7.26 g) | 72.1 mmol |
| Dichloromethane (CH2Cl2) | 84.93 | 210 mL | - |
| Water | 18.02 | As needed for washing | - |
Procedure:
-
Dissolve 4.7 g (50 mmol) of 2-aminopyridine in 200 mL of dichloromethane in a flask.
-
Cool the mixture to 0°C (273 K) using an ice bath.
-
Add 10.0 mL (72.1 mmol) of triethylamine to the solution and stir for 10 minutes.
-
Slowly add a solution of 2.2 mL (25 mmol) of oxalyl chloride in 10 mL of dichloromethane to the mixture.
-
Continue stirring the reaction mixture at 0°C for approximately 3 hours.
-
Concentrate the resulting solution under reduced pressure until a significant amount of solid precipitates.
-
Filter the solid precipitate and wash it with water.
-
Dry the purified solid in a vacuum oven.
Expected Yield: 4.3 g (71%)
Experimental Protocols for Crystal Growth
The growth of high-quality single crystals of this compound is crucial for its structural elucidation and for ensuring purity in subsequent applications. Slow evaporation and solvent layering are two effective techniques.
Protocol 1: Slow Evaporation
This method relies on the gradual increase in the concentration of the solute in a solution until it reaches supersaturation, leading to crystal formation.
Materials and Equipment:
-
Purified this compound
-
Toluene
-
Small, clean vial or beaker
-
Parafilm or aluminum foil with pinholes
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in toluene at room temperature.
-
Filter the solution to remove any particulate impurities.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment.
-
Monitor the vial over several days to weeks for the formation of colorless, block-shaped crystals.
Protocol 2: Solvent Layering (Vapor Diffusion)
This technique involves dissolving the compound in a "good" solvent and layering it with a "poor" solvent in which the compound is less soluble. The slow diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization.
Materials and Equipment:
-
Purified this compound
-
Dimethylformamide (DMF) - "good" solvent
-
Toluene - "poor" solvent
-
Test tube or narrow vial
Procedure:
-
Dissolve the purified this compound in a minimal amount of DMF to create a concentrated solution.
-
Carefully layer toluene on top of the DMF solution. This can be done by slowly trickling the toluene down the side of the test tube to minimize mixing at the interface.
-
Seal the container and leave it undisturbed in a location with a stable temperature.
-
Crystals are expected to form at the interface of the two solvents over a period of several days.
Data Presentation
Crystallographic Data for this compound
The crystal structure of this compound reveals a largely planar conformation, which is stabilized by intramolecular interactions. The molecule often crystallizes in different polymorphic forms, with the triclinic polymorph being one example.
| Parameter | Triclinic Polymorph |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | 3 |
| Note: Specific cell parameters (a, b, c, α, β, γ, and Volume) for the triclinic polymorph were not explicitly found in the provided search results and are represented as Value. Further literature review may be required to populate these specific fields. |
Visualizations
Experimental Workflow: Synthesis and Crystallization
Caption: Workflow for the synthesis and crystallization of this compound.
Signaling Pathway: Supramolecular Assembly via Hydrogen Bonding
Caption: Intermolecular hydrogen bonding interactions leading to supramolecular assembly.
References
Characterization Techniques for N1,N2-Di(pyridin-2-yl)oxalamide Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide is a versatile bidentate ligand capable of forming stable complexes with a wide range of metal ions. The resulting coordination compounds have garnered significant interest due to their diverse structural motifs and potential applications in catalysis, materials science, and, notably, in the design of novel therapeutic agents. The presence of the pyridine moiety is of particular importance in drug development, as it is a common feature in many pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound and its metal complexes, facilitating further research and development in this promising area.
Synthesis of this compound Complexes
A general and straightforward method for the synthesis of this compound metal complexes involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent.[1] The choice of solvent and reaction conditions, such as temperature and reactant stoichiometry, can influence the nature and quality of the resulting complex.
General Synthetic Protocol
-
Ligand Dissolution: Dissolve this compound in an appropriate solvent (e.g., methanol, ethanol, DMF, or a mixture thereof) with gentle heating if necessary.
-
Metal Salt Dissolution: In a separate vessel, dissolve the desired metal salt (e.g., chloride, nitrate, or acetate salt of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. The molar ratio of metal to ligand is a critical parameter and should be carefully controlled based on the desired stoichiometry of the complex.
-
Precipitation and Isolation: The metal complex may precipitate immediately or upon cooling, solvent evaporation, or addition of a less polar co-solvent. The solid product is then collected by filtration.
-
Washing and Drying: Wash the isolated complex with the reaction solvent or a suitable alternative to remove any unreacted starting materials. Dry the complex under vacuum or in a desiccator.
-
Crystallization (Optional): For single-crystal X-ray diffraction analysis, single crystals can be grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion techniques.
Key Characterization Techniques
A comprehensive understanding of the structural and physicochemical properties of this compound complexes requires the application of a suite of analytical techniques. The following sections detail the protocols for the most pertinent characterization methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential tool for confirming the coordination of the metal ion to the this compound ligand by observing shifts in the vibrational frequencies of key functional groups.
Application Note: Upon complexation, the vibrational bands associated with the amide C=O and N-H groups, as well as the pyridine ring, are expected to shift. A shift in the C=O stretching frequency is indicative of coordination through the amide oxygen atoms. Changes in the vibrational modes of the pyridine ring suggest the involvement of the pyridinic nitrogen in metal binding.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by intimately grinding a small amount of the complex (1-2 mg) with anhydrous potassium bromide (100-200 mg). Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational bands of the free ligand and compare them to those of the metal complex. Pay close attention to the regions corresponding to N-H, C=O, and pyridine ring vibrations.
Table 1: Representative FT-IR Spectral Data (cm⁻¹)
| Compound/Complex | ν(N-H) | ν(C=O) | Pyridine Ring Vibrations | ν(M-N) / ν(M-O) |
| This compound | ~3323 | ~1665-1678 | ~1580, 1470, 1430 | - |
| [Cu(L)X₂] type | Shifted | Shifted to lower frequency | Shifted | Present |
| [Ni(L)X₂] type | Shifted | Shifted to lower frequency | Shifted | Present |
| [Co(L)X₂] type | Shifted | Shifted to lower frequency | Shifted | Present |
| [Zn(L)X₂] type | Shifted | Shifted to lower frequency | Shifted | Present |
Note: L = this compound; X = anion (e.g., Cl⁻, NO₃⁻). Actual values may vary depending on the specific metal, counter-ion, and crystal packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy are invaluable for confirming the ligand structure and observing changes in the chemical environment upon coordination in solution.
Application Note: The proton and carbon signals of the pyridine rings and the amide groups will be affected by the coordination to a metal center. Shifts in the positions of these signals provide detailed information about the binding mode in solution. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), NMR spectra are often broadened and shifted, making interpretation challenging, but can sometimes provide information on the magnetic properties of the complex.
Experimental Protocol:
-
Sample Preparation: Dissolve an appropriate amount of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the complex must be sufficiently soluble.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Assign the resonances of the free ligand and the complex using standard techniques (e.g., chemical shifts, coupling constants, and 2D NMR experiments like COSY and HSQC). Compare the spectra to identify coordination-induced shifts.
Table 2: Representative ¹H and ¹³C NMR Spectral Data (ppm) for a Diamagnetic Complex
| Nucleus | This compound | [Zn(L)Cl₂] type |
| ¹H (Pyridine) | ~7.5-8.5 | Shifted |
| ¹H (N-H) | ~10.0-11.0 | Shifted or broadened |
| ¹³C (Pyridine) | ~120-150 | Shifted |
| ¹³C (C=O) | ~160-165 | Shifted |
Note: L = this compound. Chemical shifts are highly dependent on the solvent and the specific complex.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the metal-centered d-d transitions in the complexes.
Application Note: The spectrum of the free ligand typically shows intense π-π* and n-π* transitions in the UV region. Upon complexation, these bands may shift, and new, weaker bands corresponding to d-d transitions may appear in the visible region for transition metal complexes. The positions and intensities of these d-d bands can provide insights into the coordination geometry of the metal ion.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF, DMSO, or ethanol) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm using a spectrophotometer. A solution of the pure solvent should be used as a blank.
-
Data Analysis: Identify the absorption maxima (λ_max) and calculate the molar absorptivity (ε) for each band. Assign the electronic transitions based on their energy and intensity.
Table 3: Representative UV-Visible Spectral Data
| Compound/Complex | λ_max (nm) (Transition) |
| This compound | ~250-350 (π-π, n-π) |
| [Cu(L)X₂] type | Ligand bands + ~600-700 (d-d) |
| [Ni(L)X₂] type | Ligand bands + visible region (d-d) |
| [Co(L)X₂] type | Ligand bands + visible region (d-d) |
| [Zn(L)X₂] type | Ligand bands only |
Note: L = this compound. The position of d-d bands is indicative of the coordination geometry.
Single-Crystal X-ray Diffraction
This is the most definitive technique for determining the three-dimensional structure of crystalline complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
Application Note: The data obtained from X-ray crystallography allows for the unambiguous determination of the metal coordination environment (e.g., octahedral, tetrahedral, square planar), the binding mode of the ligand, and the nature of any intermolecular interactions, such as hydrogen bonding, which can lead to the formation of supramolecular architectures.[1]
Experimental Protocol:
-
Crystal Selection: Mount a suitable single crystal of the complex on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.
Table 4: Representative Single-Crystal X-ray Diffraction Data
| Parameter | [M(L)X₂] type |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| M-N(pyridine) bond length (Å) | Varies with metal |
| M-O(amide) bond length (Å) | Varies with metal |
| Coordination Geometry | e.g., Distorted octahedral |
Note: L = this compound; M = Metal ion; X = anion. Specific parameters are unique to each crystal structure.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the nature of any solvent molecules present.
Application Note: TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the loss of solvent molecules. DSC measures the heat flow to or from a sample as it is heated or cooled, revealing information about phase transitions, such as melting and crystallization.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of the complex (5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina or platinum).
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a desired temperature range.
-
Data Analysis: Analyze the TGA curve to determine the temperatures of mass loss and the percentage of mass lost at each step. Analyze the DSC curve to identify the temperatures and enthalpies of any thermal events.
Table 5: Representative Thermal Analysis Data
| Complex | Decomposition Onset (°C) | Mass Loss (%) | DSC Events (°C) |
| [M(L)(H₂O)₂]X₂ | Step 1: Loss of H₂O | Corresponding to 2 H₂O | Endotherm for dehydration |
| Step 2: Ligand decomposition | Exotherm for decomposition | ||
| [M(L)X₂] | Ligand decomposition | Exotherm for decomposition |
Note: L = this compound. The thermal behavior is highly dependent on the specific complex and the experimental conditions.
Conclusion
The comprehensive characterization of this compound complexes is crucial for understanding their structure-property relationships and for guiding the design of new materials and potential therapeutic agents. The application of the techniques and protocols outlined in this document will enable researchers to thoroughly investigate these promising compounds and unlock their full potential.
References
Application Notes and Protocols: N1,N2-Di(pyridin-2-yl)oxalamide in Functional Materials
Introduction
N1,N2-Di(pyridin-2-yl)oxalamide, hereafter referred to as DPOX, is a highly versatile organic ligand that has garnered significant interest in the field of materials science. Its molecular architecture, featuring a central oxalamide bridge flanked by two pyridyl rings, provides multiple coordination sites (N and O atoms) that are crucial for the construction of advanced functional materials. The oxalamide moiety is a robust building block for creating polynuclear complexes, acting as a bridging ligand to form diverse and extended structures.[1] The planar and rigid nature of DPOX, combined with its capacity for strong hydrogen bonding, makes it an exceptional candidate for crystal engineering and the development of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.[1] These materials exhibit a wide range of applications, including catalysis, environmental remediation, and photoluminescence.
This document provides detailed application notes on the use of DPOX in functional materials and comprehensive protocols for its synthesis and the characterization of its derivatives.
Applications in Functional Materials
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The DPOX ligand readily forms stable complexes with a variety of transition metal ions.[1] Its ability to bridge metal centers is fundamental to the self-assembly of intricate and extended networks, such as one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.[1][2] The predictable coordination behavior of DPOX allows for the rational design of crystalline materials with specific topologies and functionalities. The rigid structure of the ligand promotes the formation of highly ordered, crystalline materials like MOFs, which are valued for their porosity and potential applications in gas storage and separation.[1]
Caption: Self-assembly of a 1D coordination polymer from DPOX and metal ions.
Heterogeneous Catalysis
Coordination polymers and MOFs constructed from DPOX serve as excellent platforms for heterogeneous catalysis. These materials provide a structured and confined environment that can enhance the efficiency and selectivity of chemical reactions.[1] For instance, copper(II) complexes incorporating oxalamide-based ligands have been investigated for their potential catalytic activities.[1] The well-defined active sites within the porous framework, combined with the stability of the material, make DPOX-based systems promising candidates for industrial catalytic applications.
Environmental Remediation
The presence of multiple nitrogen and oxygen atoms in the DPOX structure makes it an effective chelating agent for heavy metal ions.[1] This property is exploited in the development of adsorbent materials for environmental remediation. DPOX-based materials, including functionalized MOFs, can selectively capture and remove toxic pollutants like lead(II) from wastewater.[1][3] The nitrogen atoms in the pyridine rings and the oxygen and nitrogen atoms of the oxalamide bridge act as strong binding sites for these metal ions.[1]
Caption: Workflow for heavy metal ion removal using a DPOX-based material.
Photoluminescent Materials
Complexes of DPOX with certain metal ions, such as silver(I), have been shown to exhibit photoluminescent properties.[4] The formation of coordination polymers can influence the emission characteristics, which are often derived from intra-ligand or charge-transfer transitions.[4] This opens up possibilities for using DPOX-based materials in the development of sensors, lighting devices, and optical technologies.
Quantitative Data Summary
The following tables summarize key quantitative data reported for DPOX and its derivatives.
| Property | Value | Reference |
| Typical Synthesis Yield | ~44% | [1] |
| Table 1: Reported synthesis yield for this compound. |
| Property | Value | Reference |
| Formula | C₁₂H₁₀N₄O₂ | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| Table 2: Crystallographic data for this compound. |
| Complex | Formula | Network Type | Reference |
| 1 | {[Ag(L)][NO₃]}∞ | Coordination Polymer | [1] |
| 2 | {[Ag(L)(CH₃CN)][ClO₄]}∞ | Coordination Polymer | [1] |
| 3 | {[Ag₂(L)₃(CH₃CN)₂][PF₆]₂}∞ | Coordination Polymer | [1] |
| 4 | [Ag₃(L)₄(CH₃CN)₄][BF₄]₃ | Molecular Complex | [1] |
| Table 3: Representative silver(I) complexes with DPOX (L). |
Experimental Protocols
Protocol 1: Synthesis of this compound (DPOX)
This protocol describes the synthesis of DPOX via the direct condensation of 2-aminopyridine with dimethyl oxalate.[1]
Materials and Equipment:
-
2-aminopyridine
-
Dimethyl oxalate
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Nitrogen gas inlet
-
Buchner funnel and filter paper
-
Standard glassware for filtration and washing
Caption: Synthetic workflow for this compound (DPOX).
Procedure:
-
To a round-bottom flask, add 2 equivalents of pyridin-2-amine and 1 equivalent of dimethyl oxalate.
-
Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants.
-
Equip the flask with a reflux condenser and a nitrogen inlet.
-
Heat the reaction mixture to 120°C with constant stirring under a nitrogen atmosphere.
-
Maintain the reaction at this temperature for the required duration (monitor by TLC for completion).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add water to induce precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.
-
Dry the final product under vacuum. The expected yield is approximately 44%.[1]
Protocol 2: General Synthesis of DPOX-Transition Metal Complexes
This protocol outlines a general method for synthesizing coordination polymers from DPOX and a transition metal salt.[1]
Materials and Equipment:
-
This compound (DPOX)
-
A transition metal salt (e.g., Cu(NO₃)₂, AgNO₃, Cd(NO₃)₂)
-
Suitable solvent system (e.g., DMF/ethanol, acetonitrile/water)
-
Vials or small beakers for crystallization
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of the DPOX ligand in a suitable solvent (e.g., DMF or methanol).
-
Prepare a separate solution of the transition metal salt in a compatible solvent (e.g., water or ethanol).
-
Slowly add the metal salt solution to the ligand solution with gentle stirring. The molar ratio of ligand to metal can be varied to target different structures (e.g., 1:1, 2:1).
-
The mixture may be gently heated to ensure complete dissolution.
-
Allow the resulting solution to stand undisturbed at room temperature for slow evaporation.
-
Alternatively, use other crystallization techniques such as solvent diffusion (layering a less-soluble solvent on top of the reaction mixture) or hydrothermal synthesis.
-
Crystals of the coordination complex will form over a period of hours to days.
-
Collect the crystals by filtration, wash sparingly with the crystallization solvent, and air-dry.
Protocol 3: Characterization by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for elucidating the three-dimensional structure of the crystalline materials formed.[1]
Procedure:
-
Crystal Selection: Carefully select a single, well-formed crystal of suitable size and quality under a microscope.
-
Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern. The instrument rotates the crystal and collects the diffraction data over a range of angles.
-
Structure Solution and Refinement: The collected diffraction pattern is processed using specialized software. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then optimized to best fit the experimental data (structure refinement).
-
Data Analysis: The refined structure provides precise information on bond lengths, bond angles, coordination geometry, and the overall packing of the molecules in the crystal lattice. This data is crucial for understanding the structure-property relationships of the functional material.
References
- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structures and photoluminescence properties of silver(i) complexes with N,N′-di(pyrazin-2-yl)pyridine-2,6-diamine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Self-Assembly of Coordination Networks with N1,N2-Di(pyridin-2-yl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
Overview
N1,N2-Di(pyridin-2-yl)oxalamide is a versatile organic ligand highly valued in coordination and supramolecular chemistry.[1] Its molecular structure features a central oxalamide bridge with a pyridin-2-yl group attached to each nitrogen atom.[1] This configuration provides multiple coordination sites—specifically the nitrogen atoms of the pyridine rings and the oxygen and nitrogen atoms of the oxalamide bridge—making it an excellent building block for the self-assembly of complex coordination networks.[1] The ligand's rigid and planar conformation promotes the formation of crystalline and organized structures, such as metal-organic frameworks (MOFs).[1]
The self-assembly process typically involves combining the ligand with transition metal ions in a suitable solvent system, leading to the spontaneous formation of intricate, multidimensional architectures.[1] The final structure and properties of these networks can be influenced by factors such as the choice of metal ion, metal-to-ligand ratio, solvent, and reaction temperature.[1]
Applications
Coordination networks constructed from this compound and related pyridyl oxalamides are under investigation for a variety of applications, leveraging their unique structural and functional properties.
-
Catalysis: The structured, porous environments within these coordination polymers can serve as platforms for homogeneous or heterogeneous catalysis.[1] For instance, copper(II) complexes with similar ligands have been explored for their catalytic potential.[1]
-
Environmental Remediation: The ligand's structure, rich in nitrogen and oxygen donor atoms, makes it an excellent candidate for developing materials to adsorb and remove heavy metal ions from wastewater.[1]
-
Gas Storage and Separation: The crystalline and often porous nature of the resulting MOFs is critical for applications in gas storage and separation.[1]
-
Functional Materials: Pyridyl-based coordination polymers are being explored for use in energy-efficient electrochromic devices and as materials for chemical sensors and switches due to their potential for structural transformations.[1]
Data Presentation
Quantitative data for this compound and a representative synthesis are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 20172-97-8 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₄O₂ | [2] |
| Molecular Weight | 242.23 g/mol | [2] |
| MDL Number | MFCD00445442 | [2] |
| Storage | Sealed in dry, 2-8°C |[2] |
Table 2: Example Parameters for a Coordination Network Synthesis
| Parameter | Value / Condition |
|---|---|
| Ligand | This compound |
| Metal Salt | e.g., Co(NO₃)₂·6H₂O |
| Ligand:Metal Molar Ratio | 1:1 |
| Solvent System | H₂O or DMF/H₂O mixture |
| Reaction Temperature | 130 - 150 °C |
| Reaction Time | 72 - 96 hours |
| Method | Hydrothermal / Solvothermal |
| Expected Product | Crystalline Coordination Polymer |
Note: This table represents a generalized protocol based on common methods for synthesizing coordination polymers and may require optimization.[3][4]
Experimental Protocols
4.1 Protocol 1: Synthesis of this compound Ligand
This protocol describes the synthesis of the ligand via direct condensation.[1]
Materials:
-
2-Aminopyridine
-
Dimethyl oxalate or Diethyl oxalate
-
Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard reflux and stirring apparatus
-
Filtration equipment
-
Drying oven
Procedure:
-
Set up a reaction flask equipped with a condenser, magnetic stirrer, and nitrogen inlet.
-
Add 2 equivalents of 2-aminopyridine to the flask.
-
Add 1 equivalent of dimethyl oxalate to the flask.
-
Add a suitable amount of DMF to dissolve the reactants.
-
Purge the system with nitrogen gas.
-
Heat the reaction mixture to 120°C with continuous stirring under a nitrogen atmosphere.
-
Maintain the reaction for a predetermined time (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and impurities.
-
Dry the purified this compound product in a vacuum oven.
Caption: Workflow for the synthesis of this compound.
4.2 Protocol 2: General Protocol for Self-Assembly of a Coordination Network
This protocol outlines a general hydrothermal method for synthesizing a coordination polymer.[3][4]
Materials:
-
This compound (Ligand)
-
Transition metal salt (e.g., Ni(NO₃)₂, Cu(OAc)₂, Co(NO₃)₂)
-
Solvent (e.g., Deionized water, DMF, Ethanol)
-
Teflon-lined stainless steel autoclave (15-25 mL)
-
Magnetic stirrer
-
Oven
Procedure:
-
In a beaker, dissolve the this compound ligand in the chosen solvent or solvent mixture.
-
In a separate beaker, dissolve the transition metal salt in the solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring continuously.
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Transfer the final mixture to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specified temperature (e.g., 130°C) for a set duration (e.g., 72 hours).
-
After the reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature over 24-48 hours.
-
Open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with distilled water and a small amount of the reaction solvent.
-
Air-dry the final product.
References
- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]
- 2. 20172-97-8|this compound|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and crystal structure of a two-dimensional CoII coordination polymer: poly[(μ3-3-carboxybenzoato)[μ2-5-(pyridin-4-yl)-1H,2′H-3,3′-bi[1,2,4-triazole]]cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of N1,N2-Di(pyridin-2-yl)oxalamide synthesis.
Troubleshooting Guide
Issue 1: Low to Moderate Yield (Approx. 40-50%)
Low yields are a common issue in the synthesis of this compound, often attributed to incomplete reaction progression.[1]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase Reaction Time and/or Temperature: The reaction of 2-aminopyridine with oxalate esters can be slow. Consider increasing the reaction time beyond the typical 12-24 hours or cautiously increasing the temperature. For a similar synthesis of the 4-pyridyl isomer, a higher temperature of 150°C for 1 hour resulted in a 93% yield. |
| Sub-optimal Solvent | Solvent Selection: While DMF is a common solvent, other high-boiling point solvents like DMSO or sulfolane could be explored to achieve higher reaction temperatures and better solubility of reactants. |
| Reversibility of the Reaction | Removal of Byproducts: The reaction produces alcohol (methanol or ethanol) as a byproduct. While challenging at high temperatures, removal of this byproduct could help drive the reaction to completion. This is more feasible in reactions run at lower pressures. |
| Purity of Starting Materials | Ensure Purity of 2-Aminopyridine: 2-aminopyridine can be susceptible to oxidation and may contain impurities. Using freshly purified 2-aminopyridine (e.g., by recrystallization or sublimation) can significantly improve yields. |
| Stoichiometry | Optimize Reactant Ratio: Ensure a precise 2:1 molar ratio of 2-aminopyridine to the oxalate ester. An excess of the oxalate ester can lead to the formation of mono-substituted byproducts. |
Issue 2: Product Purity Issues
The presence of unreacted starting materials or side products can complicate purification.
Potential Impurities and Purification Strategies
| Potential Impurity | Identification Method | Recommended Purification Method |
| Unreacted 2-Aminopyridine | TLC, NMR | Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene). 2-aminopyridine is generally more soluble than the product. A wash with a solvent in which the product is sparingly soluble but 2-aminopyridine is soluble can also be effective. |
| Mono-substituted Intermediate | TLC, LC-MS | Column chromatography on silica gel or alumina. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) may be required to separate the mono- and di-substituted products. |
| Hydrolysis Products | NMR, IR | If oxalyl chloride is used as a starting material, hydrolysis to oxalic acid can occur. This can typically be removed by a basic wash during workup, though care must be taken not to hydrolyze the desired amide product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most frequently cited method is the direct condensation of 2-aminopyridine with an oxalate ester, such as dimethyl oxalate or diethyl oxalate, in a high-boiling point solvent like dimethylformamide (DMF).[1]
Q2: What are the critical parameters to control for this reaction?
The critical parameters are:
-
Temperature: Higher temperatures generally favor the reaction but must be balanced against potential side reactions and solvent stability.
-
Reaction Time: Due to the relatively low reactivity of 2-aminopyridine's exocyclic amino group, extended reaction times are often necessary.
-
Purity of Reactants: Impurities in the starting materials, particularly in 2-aminopyridine, can inhibit the reaction or lead to byproducts.
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is recommended to prevent oxidation, especially at high temperatures.[1]
Q3: Are there alternative, higher-yielding synthesis methods?
Yes, for higher reactivity, oxalyl chloride can be used instead of an oxalate ester. This reaction is typically faster and can be performed at lower temperatures. However, oxalyl chloride is highly reactive and moisture-sensitive, requiring strictly anhydrous conditions.
Q4: What are the best practices for purifying the final product?
Recrystallization is the most common method. Suitable solvents include ethanol, isopropanol, and toluene. If significant amounts of mono-substituted byproduct are present, column chromatography may be necessary.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the 2-aminopyridine spot and the appearance of the product spot (which should be less polar than 2-aminopyridine but more polar than the oxalate ester) indicate reaction progress. LC-MS can also be used for more detailed monitoring.
Experimental Protocols
Protocol 1: Standard Synthesis from Diethyl Oxalate
This protocol is based on the commonly reported method with moderate yields.
Materials:
-
2-Aminopyridine
-
Diethyl oxalate
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (2.0 equivalents) and anhydrous DMF.
-
Stir the mixture until the 2-aminopyridine is fully dissolved.
-
Add diethyl oxalate (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and maintain for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Optimized/Alternative Synthesis using Oxalyl Chloride
This protocol uses a more reactive starting material for potentially higher yields and milder conditions. Caution: Oxalyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Aminopyridine
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine or pyridine (as a base)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (2.2 equivalents) and anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Di(pyridin-yl)oxalamide Synthesis
| Oxalate Source | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Oxalate | 2-Aminopyridine | DMF | 120 | 12-24 | ~44 | [1] |
| Diethyl Oxalate | 4-Aminopyridine | - | 150 | 1 | 93 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Comparison of two synthetic routes to this compound.
References
Troubleshooting incomplete reaction of pyridin-2-amine and dimethyl oxalate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete reactions between pyridin-2-amine and dimethyl oxalate to synthesize N1,N2-di(pyridin-2-yl)oxalamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between pyridin-2-amine and dimethyl oxalate?
The primary product is this compound, formed by the condensation of two molecules of pyridin-2-amine with one molecule of dimethyl oxalate.
Q2: I am observing a low yield of the desired product. Is this a common issue?
Yes, an incomplete reaction is a known issue with this synthesis. Literature suggests that direct condensation may result in moderate yields of around 44% due to the reaction not proceeding to completion.[1]
Q3: What are the potential side products in this reaction?
The primary side product is the mono-substituted intermediate, methyl (pyridin-2-yl)oxamate. This occurs when only one molecule of pyridin-2-amine has reacted with the dimethyl oxalate. Unreacted starting materials will also be present in the crude product.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the desired product and any major side products.
Troubleshooting Guide
Problem: The reaction is incomplete, and the yield of this compound is low.
Below are potential causes and solutions to improve the reaction outcome.
| Question | Possible Cause | Suggested Solution |
| Are the reaction conditions optimal? | Insufficient temperature or reaction time. | Increase the reaction temperature and/or prolong the reaction time. A reported procedure heats the reactants at 120°C in DMF.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
| Is the stoichiometry of the reactants correct? | Incorrect molar ratio of reactants. | Use a stoichiometric ratio of 2 equivalents of pyridin-2-amine to 1 equivalent of dimethyl oxalate to favor the formation of the di-substituted product.[1] An excess of the amine can also be used to drive the reaction to completion. |
| Is the solvent appropriate? | The solvent may not be suitable for the required reaction temperature or solubility of reactants. | Dimethylformamide (DMF) is a commonly used high-boiling polar aprotic solvent for this type of reaction.[1] Other high-boiling solvents like DMSO or sulfolane could also be considered. |
| Are the reagents of sufficient purity? | Impurities in the starting materials, especially moisture, can interfere with the reaction. | Ensure that pyridin-2-amine and dimethyl oxalate are pure and dry. Use anhydrous solvents to prevent hydrolysis of the ester. |
| Could a catalyst improve the reaction rate? | The uncatalyzed reaction may be slow. | While not explicitly reported for this specific reaction, similar amidations can be catalyzed by Lewis acids or bases. Consider a trial reaction with a catalytic amount of a non-nucleophilic base like triethylamine or a Lewis acid. |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is based on a literature procedure for the direct condensation of pyridin-2-amine and dimethyl oxalate.[1]
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridin-2-amine (2.0 equivalents) and dimethylformamide (DMF) as the solvent.
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Stir the mixture until the pyridin-2-amine is fully dissolved.
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Add dimethyl oxalate (1.0 equivalent) to the solution.
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Heat the reaction mixture to 120°C under a nitrogen atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature.
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The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent like cold ethanol or diethyl ether.
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If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Data Presentation
| Parameter | Condition | Yield | Reference |
| Reactants | Pyridin-2-amine, Dimethyl oxalate | ~44% | [1] |
| Stoichiometry | 2:1 (amine:ester) | [1] | |
| Solvent | Dimethylformamide (DMF) | [1] | |
| Temperature | 120°C | [1] | |
| Atmosphere | Nitrogen | [1] |
Visualizations
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for an incomplete reaction.
References
Technical Support Center: Polymorphism in N1,N2-Di(pyridin-2-yl)oxalamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and control polymorphism in N1,N2-Di(pyridin-2-yl)oxalamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound derivatives?
A1: Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. For active pharmaceutical ingredients (APIs) like this compound derivatives, different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This variability can significantly impact the efficacy and safety of a drug product. Therefore, controlling polymorphism is critical during drug development and manufacturing to ensure consistent product quality and performance.
Q2: What factors typically influence the polymorphic outcome of my crystallization experiments?
A2: The formation of a specific polymorph is influenced by a variety of thermodynamic and kinetic factors. Key parameters to consider during your experiments include:
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Solvent Selection: The polarity, hydrogen bonding capability, and viscosity of the solvent can influence which polymorphic form is favored.
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Supersaturation: The rate at which supersaturation is achieved and the level of supersaturation can determine which polymorph nucleates and grows.
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Temperature: Both the crystallization temperature and the cooling rate can have a profound effect on the polymorphic outcome.
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Agitation: The stirring rate can affect mass transfer and secondary nucleation, potentially influencing the resulting polymorph.
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Impurities: The presence of impurities can inhibit the growth of certain polymorphs or act as a template for others.
Q3: How can I identify the different polymorphs of my this compound derivative?
A3: A combination of analytical techniques is typically employed for polymorph identification and characterization:
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X-Ray Powder Diffraction (XRPD): This is the primary technique used to distinguish between different crystalline forms, as each polymorph will produce a unique diffraction pattern.
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Single Crystal X-Ray Diffraction (SCXRD): This technique provides the definitive crystal structure of a single crystal, offering detailed information about the molecular packing and conformation.[1]
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Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can identify different polymorphs by their distinct melting points and enthalpies of fusion. Thermogravimetric Analysis (TGA) is useful for identifying solvates and hydrates.
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Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy can differentiate polymorphs based on subtle changes in their vibrational spectra, which are sensitive to the molecular conformation and intermolecular interactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Consistently obtaining a mixture of polymorphs. | - Cooling rate is too rapid.- High level of supersaturation.- Solvent choice favors multiple forms. | - Slow down the cooling rate to allow for the preferential crystallization of the more stable form.- Reduce the initial concentration of the solute.- Experiment with different solvents or solvent mixtures to find a system that selectively crystallizes a single polymorph.- Introduce seed crystals of the desired polymorph to direct the crystallization. |
| The obtained polymorph is not the desired one. | - The crystallization conditions favor the formation of a metastable polymorph.- The desired polymorph is the less stable form under the current conditions. | - Systematically vary crystallization parameters (solvent, temperature, cooling rate) to map out the conditions for obtaining each polymorph.- For the thermodynamically stable form, consider slurry conversion experiments where the metastable form is stirred in a solvent until it converts to the stable form.- To obtain a metastable form, rapid cooling or crash crystallization from a highly supersaturated solution may be effective. |
| Difficulty in growing single crystals for SCXRD. | - Poor solubility in common solvents.- Rapid nucleation leading to polycrystalline material.- Presence of impurities inhibiting crystal growth. | - Use slow crystallization techniques such as slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion.- Screen a wide range of solvents and solvent mixtures to find optimal conditions for slow crystal growth.- Ensure the starting material is of high purity. Recrystallize the material if necessary before attempting to grow single crystals. |
| Polymorphic transformation observed during storage or processing. | - The isolated polymorph is metastable and converts to a more stable form over time.- Mechanical stress (e.g., grinding, milling) or exposure to heat or humidity can induce transformation. | - Identify and isolate the most thermodynamically stable polymorph for formulation development.- If a metastable form is chosen for its superior properties (e.g., higher solubility), carefully study its stability under various stress conditions (temperature, humidity, mechanical stress) to establish appropriate storage and handling protocols. |
Data Presentation
Table 1: Crystallographic Data for Two Known Polymorphs of this compound
| Parameter | Polymorph I (Triclinic)[2] | Polymorph II (Tetragonal)[2] |
| Crystal System | Triclinic | Tetragonal |
| Space Group | P-1 | P-421/c |
| a (Å) | 8.459 | Not Reported |
| b (Å) | 10.705 | Not Reported |
| c (Å) | 11.058 | Not Reported |
| α (°) | 99.555 | 90 |
| β (°) | 101.344 | 90 |
| γ (°) | 112.980 | 90 |
| Volume (ų) | 870.5 | Not Reported |
| Z | 3 | 8 |
| Key Hydrogen Bonding | N—H···O and N—H···N | C—H···O and N—H···N |
Experimental Protocols
Protocol 1: Synthesis and Crystallization of this compound (Triclinic Polymorph) [2]
1. Synthesis: a. Dissolve 2-aminopyridine (4.7 g, 50 mmol) in 200 ml of CH2Cl2. b. Add triethylamine (10.0 ml, 72.1 mmol) to the solution at 273 K (0 °C). c. Stir the mixture for 10 minutes. d. Slowly add a solution of oxalyl chloride (2.2 ml, 25 mmol) in 10 ml of CH2Cl2 to the mixture. e. Continue stirring for approximately 3 hours at 273 K. f. Concentrate the resulting solution under vacuum until a significant amount of solid precipitates. g. Filter the solid, wash it with water, and then dry it under vacuum. (Yield: 4.3 g, 71%).
2. Crystallization of the Triclinic Polymorph: a. Dissolve the synthesized solid in toluene. b. Allow the solvent to evaporate slowly at room temperature. c. Colorless block-like crystals suitable for X-ray crystallography will form.
Protocol 2: General Method for Polymorph Screening
1. Solvent Screening: a. Prepare saturated solutions of the this compound derivative in a variety of solvents with different polarities (e.g., toluene, ethanol, acetone, acetonitrile, ethyl acetate, water). b. Allow the solutions to evaporate slowly at different temperatures (e.g., room temperature, 4 °C). c. Collect the resulting crystals and analyze them using XRPD to identify different polymorphs.
2. Cooling Crystallization: a. Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature. b. Slowly cool the solution to room temperature or below at a controlled rate. c. Experiment with different cooling rates (e.g., 1 °C/min, 5 °C/min, crash cooling) to investigate the effect on the polymorphic outcome. d. Analyze the crystals by XRPD.
3. Slurry Conversion: a. Prepare a slurry of a known polymorph (or a mixture of polymorphs) in a suitable solvent. b. Stir the slurry at a constant temperature for an extended period (days to weeks). c. Periodically sample the solid and analyze it by XRPD to monitor for any polymorphic transformations. This method helps in identifying the most thermodynamically stable polymorph under the given conditions.
Visualizations
References
Technical Support Center: Optimizing N1,N2-Di(pyridin-2-yl)oxalamide Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the solvent conditions for N1,N2-Di(pyridin-2-yl)oxalamide complex formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of this compound metal complexes?
A1: Dimethylformamide (DMF) is a frequently used solvent for the synthesis of this compound and its metal complexes.[1] Other common solvents for similar coordination complex syntheses include dimethyl sulfoxide (DMSO), acetonitrile (MeCN), methanol (MeOH), ethanol (EtOH), and water. The choice of solvent can significantly influence the reaction outcome, including yield, purity, and the crystalline structure of the resulting complex.[2][3]
Q2: How does solvent polarity affect the stability and formation of the complex?
A2: The effect of solvent polarity on complex stability can be complex. Generally, for neutral ligands forming charged complexes, a more polar solvent can help stabilize the resulting charged species. However, the coordinating ability of the solvent also plays a crucial role.[4] Solvents with high donor numbers (e.g., DMF, DMSO) can compete with the ligand for coordination to the metal center, potentially hindering complex formation.[4][5] In some cases, using a mixture of solvents can be beneficial to balance solubility and coordinating effects.[5]
Q3: My ligand, this compound, has poor solubility in my chosen reaction solvent. What can I do?
A3: If the ligand has poor solubility, you can try the following:
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Heating: Gently heating the solvent can increase the solubility of the ligand. However, be cautious of potential decomposition of the ligand or complex at elevated temperatures.
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Solvent Mixtures: Using a co-solvent can improve solubility. For instance, adding a small amount of DMF or DMSO to a less polar solvent might enhance the ligand's solubility.
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Alternative Solvents: Refer to the solvent properties table below to select a solvent with a higher capacity to dissolve your ligand. For oxalamide-type ligands, polar aprotic solvents are often a good starting point.
Q4: I am not getting any precipitate of the metal complex. What could be the reason?
A4: Several factors could prevent the precipitation of your complex:
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High Solubility: The complex might be too soluble in the chosen solvent. You can try to induce precipitation by adding a less polar co-solvent (an "anti-solvent") in which the complex is insoluble.
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Slow Reaction Kinetics: The complex formation might be slow. Try increasing the reaction time or gently heating the reaction mixture.
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Inappropriate pH: For some complexation reactions, the pH of the solution is critical. The deprotonation of the oxalamide nitrogen atoms is often necessary for coordination. The addition of a non-coordinating base might be required.
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Competitive Coordination: The solvent molecules might be strongly coordinated to the metal ion, preventing the ligand from binding. In such cases, a less coordinating solvent should be considered.[4][5]
Q5: How can I grow single crystals of my this compound complex for X-ray diffraction studies?
A5: Growing single crystals suitable for X-ray diffraction can be challenging. Here are some common techniques:[6][7][8]
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Slow Evaporation: Dissolve your complex in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.
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Vapor Diffusion: Place a concentrated solution of your complex in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the complex is less soluble. The slow diffusion of the anti-solvent vapor into the complex solution can induce crystallization.[7]
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Liquid-Liquid Diffusion: Carefully layer a solution of the ligand on top of a solution of the metal salt (or vice-versa) in a narrow tube. Crystals may form at the interface of the two solutions.
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Thermal Gradient: Slowly cool a saturated solution of the complex. This can be done by placing the solution in a programmable oven or by moving it from a warmer to a cooler location.[7]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Complex
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time. - Gently heat the reaction mixture. - Check the stoichiometry of reactants. |
| Side reactions | - Use a less coordinating solvent to minimize solvent competition. - Lower the reaction temperature to reduce the rate of side reactions. |
| Product is soluble | - Try to precipitate the product by adding an anti-solvent. - Concentrate the reaction mixture by removing some of the solvent. |
| Ligand or complex degradation | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessively high temperatures. |
Problem 2: Difficulty in Obtaining Crystalline Product
| Possible Cause | Troubleshooting Step |
| Amorphous precipitate | - Try different crystallization techniques (slow evaporation, vapor diffusion, etc.).[6][7] - Screen a variety of solvents and solvent mixtures for crystallization. |
| Oil formation | - The complex may be too soluble or the solution too concentrated. Dilute the solution before attempting crystallization. - Try a different solvent system. - Cool the solution very slowly. |
| No crystal growth | - Ensure the solution is supersaturated. You can achieve this by slow evaporation of the solvent or by cooling a saturated solution. - Introduce a seed crystal if available. - Ensure the crystallization vessel is clean and free of scratches that could induce rapid, uncontrolled crystallization. |
Data Presentation
Table 1: Properties of Common Solvents for Coordination Chemistry
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Donor Number (DN) | Coordinating Ability | Typical Use |
| Water | H₂O | 100 | 80.1 | 18.0 | High | Dissolving metal salts, can act as a ligand |
| Dimethylformamide | DMF | 153 | 36.7 | 26.6 | High | Good solvent for ligands and complexes |
| Dimethyl sulfoxide | DMSO | 189 | 46.7 | 29.8 | High | High boiling point, good for solvothermal synthesis |
| Acetonitrile | MeCN | 82 | 37.5 | 14.1 | Moderate | Good for UV-Vis and electrochemical studies |
| Methanol | MeOH | 65 | 32.7 | 19.0 | Moderate | Protic solvent, can participate in H-bonding |
| Ethanol | EtOH | 78 | 24.5 | 20.0 | Moderate | Less toxic alternative to methanol |
| Dichloromethane | DCM | 40 | 8.9 | 1.0 | Low | Non-coordinating solvent, good for precipitation |
| Tetrahydrofuran | THF | 66 | 7.6 | 20.0 | Moderate | Ethereal solvent, can coordinate to some metals |
| Acetone | - | 56 | 20.7 | 17.0 | Moderate | Good for washing and precipitating complexes |
Experimental Protocols
General Protocol for this compound Complex Formation
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Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., DMF, DMSO, or a mixture) with gentle heating if necessary.
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Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., nitrate, chloride, or perchlorate salt of the desired metal) in a compatible solvent. This can be the same solvent as the ligand or a different one that is miscible.
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Reaction: Slowly add the metal salt solution to the ligand solution with stirring. The molar ratio of metal to ligand should be carefully controlled based on the desired stoichiometry of the complex.
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Reaction Conditions: Stir the reaction mixture at a specific temperature (room temperature or elevated) for a set period (from a few hours to several days). The optimal conditions should be determined experimentally.
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Isolation: If a precipitate forms, it can be collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and then dried. If no precipitate forms, the complex can be crystallized by slow evaporation of the solvent, diffusion of an anti-solvent, or cooling.
Protocol for UV-Vis Spectroscopic Titration
This protocol can be used to study the stoichiometry and stability of the complex in solution.
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Stock Solutions: Prepare stock solutions of the ligand (e.g., 1 x 10⁻⁴ M in DMF) and the metal salt (e.g., 1 x 10⁻³ M in a suitable solvent).
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Titration Setup: In a series of cuvettes, place a fixed volume and concentration of the ligand solution.
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Incremental Addition: Add increasing equivalents of the metal salt solution to each cuvette. For example, add 0.1, 0.2, 0.3... up to 2.0 or more equivalents of the metal.
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Equilibration: Allow the solutions to equilibrate for a specific time.
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Measurement: Record the UV-Vis spectrum for each solution.
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Analysis: Plot the change in absorbance at a specific wavelength (where the complex absorbs and the ligand does not, or vice versa) against the molar ratio of metal to ligand. The inflection point of the curve can indicate the stoichiometry of the complex.
Visualizations
Caption: A general experimental workflow for the synthesis and isolation of this compound metal complexes.
Caption: A troubleshooting flowchart for common issues encountered during this compound complex formation.
References
- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]
- 2. Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers [mdpi.com]
- 3. Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effect on complexation reactions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. echemi.com [echemi.com]
- 8. University of Warwick Business Facilities - Analytical Equipment - [warwick.ac.uk]
Challenges in the characterization of N1,N2-Di(pyridin-2-yl)oxalamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1,N2-Di(pyridin-2-yl)oxalamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily utilized as a versatile bidentate chelating ligand in coordination chemistry. Its unique structure, featuring a central oxalamide bridge and two pyridyl nitrogen atoms, allows it to form stable complexes with a variety of transition metal ions.[1] These complexes are explored for applications in catalysis, development of metal-organic frameworks (MOFs), and environmental remediation for the removal of heavy metal ions.[1]
Q2: What is the typical yield for the synthesis of this compound and what are the main reasons for this yield?
A2: The typical reported yield for the synthesis of this compound via the direct condensation of 2-aminopyridine with an oxalate ester is approximately 44%.[1] This moderate yield is often attributed to the incomplete progression of the reaction.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a dry, well-sealed container at 2-8°C.[2]
Troubleshooting Guides
Synthesis
Problem: Low reaction yield (<40%).
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ensure the reaction temperature is maintained at 120°C. |
| Suboptimal solvent | While Dimethylformamide (DMF) is commonly used, consider exploring less polar solvents like Tetrahydrofuran (THF) which may reduce side reactions in some cases. |
| Impure starting materials | Ensure the 2-aminopyridine and dimethyl oxalate are of high purity. Purify starting materials if necessary. |
| Inefficient heating | Use an oil bath or a heating mantle with a temperature controller to ensure uniform and stable heating. |
Problem: Presence of significant impurities in the crude product.
| Possible Cause | Suggested Solution |
| Unreacted 2-aminopyridine | Wash the crude product with a solvent in which the product is sparingly soluble but the starting material is soluble (e.g., cold diethyl ether). |
| Mono-acylated intermediate | The formation of the mono-acylated intermediate, N-(pyridin-2-yl)oxalamic acid methyl ester, is a likely byproduct. Purification by Medium Pressure Liquid Chromatography (MPLC) is effective for separating the desired product from this intermediate.[1] |
| Side reactions | Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize side reactions. |
Characterization
Problem: Difficulty in interpreting the ¹H NMR spectrum.
| Possible Cause | Suggested Solution |
| Overlapping signals in the aromatic region | Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion. 2D NMR techniques such as COSY and HSQC can help in assigning the proton signals of the pyridine rings. |
| Broad amide N-H signal | The amide proton signal can be broad and its chemical shift can be concentration-dependent. To confirm its presence, perform a D₂O exchange experiment, which will cause the N-H signal to disappear. |
| Presence of unreacted 2-aminopyridine | Look for characteristic signals of 2-aminopyridine in the spectrum. The chemical shifts will differ from the product, and the integration will not match the expected 1:1:1:1 ratio for the pyridyl protons of the product. |
Problem: Ambiguous Mass Spectrometry results.
| Possible Cause | Suggested Solution |
| Difficulty in observing the molecular ion peak | Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and enhance the observation of the molecular ion peak ([M+H]⁺). |
| Complex fragmentation pattern | The fragmentation may involve cleavage of the amide bonds and the oxalamide backbone. Compare the observed fragments with the expected fragmentation pattern of the molecule. |
Problem: Difficulty in obtaining single crystals for X-ray diffraction.
| Possible Cause | Suggested Solution |
| Rapid precipitation of the compound | Employ slow crystallization techniques. Slow evaporation of a saturated solution in a suitable solvent (e.g., DMF, ethanol) is a common method.[1] |
| Formation of polycrystalline material | Use a solvent or a mixture of solvents in which the compound has moderate solubility. Layering a solution of the compound with a less polar solvent in which it is insoluble can promote the growth of single crystals. Hydrothermal methods can also be explored.[1] |
| Impurities hindering crystal growth | Ensure the compound is of high purity before attempting crystallization. Recrystallization or chromatographic purification may be necessary. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20172-97-8[1][2] |
| Molecular Formula | C₁₂H₁₀N₄O₂[2] |
| Molecular Weight | 242.23 g/mol [1][2] |
| Appearance | Off-white to pale yellow solid |
Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Amide N-H | ~10.5 (broad s) | - |
| Pyridyl Hα | ~8.4 (d) | ~151 |
| Pyridyl Hγ | ~7.9 (t) | ~138 |
| Pyridyl Hβ' | ~8.1 (d) | ~114 |
| Pyridyl Hβ | ~7.2 (t) | ~119 |
| Carbonyl C=O | - | ~159 |
Note: These are approximate values and may vary depending on the solvent and concentration.
Table 3: Expected Mass Spectrometry Data
| Ion | m/z | Description |
| [M+H]⁺ | 243.08 | Molecular ion (protonated) |
| [M+Na]⁺ | 265.06 | Sodium adduct |
| [C₅H₄N-NH-CO]⁺ | 121.04 | Fragment from amide bond cleavage |
| [C₅H₄N]⁺ | 78.03 | Pyridyl fragment |
Experimental Protocols
Synthesis of this compound
This protocol is based on the direct condensation method.[1]
Materials:
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2-Aminopyridine
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Dimethyl oxalate
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Dimethylformamide (DMF), anhydrous
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Nitrogen gas
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Heating mantle with temperature controller
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Magnetic stirrer
Procedure:
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To a solution of 2-aminopyridine (2.0 equivalents) in anhydrous DMF, add dimethyl oxalate (1.0 equivalent) under a nitrogen atmosphere.
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Heat the reaction mixture to 120°C with stirring.
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Monitor the reaction progress by TLC.
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After completion of the reaction (typically several hours), cool the mixture to room temperature.
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Pour the reaction mixture into cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration and wash with water.
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Dry the crude product under vacuum.
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Purify the crude product by MPLC or recrystallization from a suitable solvent (e.g., ethanol).
Mandatory Visualization
References
Technical Support Center: Synthesis of N,N'-Disubstituted Oxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of N,N'-disubstituted oxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing N,N'-disubstituted oxamides?
A1: The two most prevalent methods for synthesizing N,N'-disubstituted oxamides are:
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The reaction of a primary or secondary amine with oxalyl chloride. This reaction is typically fast and efficient but requires careful handling of the highly reactive and corrosive oxalyl chloride.[1]
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The aminolysis of a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, with a primary or secondary amine.[2][3][4] This method is often preferred for larger-scale syntheses due to the lower cost and easier handling of the starting materials.
Q2: What are the primary side reactions when using the oxalyl chloride method?
A2: When synthesizing N,N'-disubstituted oxamides using oxalyl chloride, several side reactions can occur:
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Formation of Hydrochloric Acid (HCl): The reaction stoichiometrically produces two equivalents of HCl, which can protonate the starting amine, rendering it unreactive. This is typically managed by using an excess of the starting amine or by adding a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.[1]
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Formation of Mono-substituted Oxamides: If less than two equivalents of the amine are available to react with the oxalyl chloride, a mixture of the desired N,N'-disubstituted oxamide and the N-monosubstituted oxamide may be formed.
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Reaction with Solvents or Catalysts: If N,N-dimethylformamide (DMF) is used as a catalyst, it can decompose to form dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct.[1]
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Hydrolysis: Oxalyl chloride is highly sensitive to moisture and can hydrolyze to oxalic acid. The final product can also be susceptible to hydrolysis under certain workup or purification conditions.[1][5][6]
Q3: What are the common side reactions associated with the dialkyl oxalate method?
A3: The synthesis of N,N'-disubstituted oxamides from dialkyl oxalates can also be accompanied by side reactions:
-
Incomplete Reaction: The reaction of amines with dialkyl oxalates is an equilibrium process. Incomplete reaction can lead to the presence of unreacted starting materials and the formation of the mono-substituted intermediate, an alkyl oxamate.
-
Alcohol Byproduct: The reaction produces an alcohol (e.g., methanol or ethanol) as a byproduct, which needs to be removed to drive the reaction to completion.[3][4]
-
Formation of Oxamic Acid and Oxalic Acid: These can be present as impurities, potentially arising from hydrolysis of the starting materials or products.[5][6][7]
Q4: How can I purify my N,N'-disubstituted oxamide product?
A4: Purification strategies depend on the physical properties of the product and the nature of the impurities.
-
Crystallization: This is a common and effective method for purifying solid oxamides. The choice of solvent is critical for obtaining high purity and yield.[3][4]
-
Washing/Extraction: The crude product can be washed with dilute acid to remove basic impurities and unreacted amines, followed by washing with a base to remove acidic impurities like oxalic acid. Water washes can help remove salts.
-
Chromatography: For non-crystalline products or difficult-to-separate mixtures, column chromatography can be employed.
-
Drying: It is important to thoroughly dry the final product to remove residual solvents and moisture.
Q5: What analytical techniques are suitable for assessing the purity of N,N'-disubstituted oxamides?
A5: A combination of analytical techniques is often used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and any impurities.[5]
-
Ion-Exclusion Chromatography (IEC): This method is particularly useful for detecting and quantifying polar impurities such as oxalic acid and oxamic acid.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify unknown byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Protonation of the starting amine by HCl (oxalyl chloride route). 3. Product loss during workup and purification. | 1. Increase reaction time or temperature. For the dialkyl oxalate method, remove the alcohol byproduct. 2. Use two equivalents of the starting amine or add a non-nucleophilic base (e.g., pyridine).[1] 3. Optimize the purification procedure, for example, by choosing a more suitable crystallization solvent. |
| Presence of Mono-substituted Oxamide | Incorrect stoichiometry of reactants. | Ensure that at least two equivalents of the amine are used per equivalent of oxalyl chloride or dialkyl oxalate. |
| Product is an Oil or Fails to Crystallize | Presence of impurities that inhibit crystallization. | 1. Attempt to purify by column chromatography. 2. Try different crystallization solvents or solvent systems. 3. Wash the crude product to remove soluble impurities before attempting crystallization. |
| Contamination with Oxalic Acid or Oxamic Acid | Hydrolysis of starting materials or product.[5][6] | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During workup, wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. |
| Discolored Product | 1. Decomposition of starting materials or product. 2. Presence of colored impurities. | 1. Run the reaction at a lower temperature. 2. Purify by crystallization, potentially with the addition of activated carbon to adsorb colored impurities. |
Quantitative Data
The following table summarizes reaction yields for the synthesis of N,N'-dimethoxy-N,N'-dimethyl oxamide from various dialkyl oxalates as described in the literature.
| Starting Dialkyl Oxalate | Solvent | Reaction Yield (%) | Reference |
| Dimethyl Oxalate | Methanol | 80.9 | [2] |
| Diethyl Oxalate | Ethanol | 86.4 | [2] |
| Dibutyl Oxalate | Ethanol | 83.1 | [2] |
| Diphenyl Oxalate | Ethanol | 57.1 | [2] |
| Diethyl Oxalate | Isopropyl Alcohol | 80.8 | [2] |
| Diethyl Oxalate | Tetrahydrofuran | 83.6 | [2] |
| Diethyl Oxalate | Toluene | 71.0 | [2] |
| Diethyl Oxalate | Dimethylcarbonate | 75.7 | [2] |
| Diethyl Oxalate | Dimethylformamide | 77.5 | [2] |
Experimental Protocols & Workflows
Below are diagrams illustrating a general experimental workflow and the key reaction pathways involved in the synthesis of N,N'-disubstituted oxamides.
Caption: General experimental workflow for the synthesis of N,N'-disubstituted oxamides.
Caption: Key reaction pathways and side reactions in oxamide synthesis.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. US7358394B2 - Process for preparing N,Nâ²-dialkoxy-N, Nâ²-dialkyl oxamide - Google Patents [patents.google.com]
- 3. Oxamide synthesis - chemicalbook [chemicalbook.com]
- 4. EP0462247B1 - A process for preparing oxamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: N1,N2-Di(pyridin-2-yl)oxalamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N1,N2-Di(pyridin-2-yl)oxalamide.
Troubleshooting Common Purification Issues
Researchers may encounter several challenges during the purification of this compound. This section provides a systematic guide to address these common issues.
Issue 1: Presence of Unreacted 2-Aminopyridine
Unreacted 2-aminopyridine is a common impurity from the synthesis of this compound. Its removal is crucial for obtaining a pure product.
Initial Identification:
-
TLC Analysis: The presence of a spot corresponding to the 2-aminopyridine standard.
-
NMR Spectroscopy: Characteristic peaks of 2-aminopyridine in the crude product's spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing 2-aminopyridine impurity.
Detailed Protocols:
-
Acid-Base Wash:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract the basic 2-aminopyridine into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Solvent Selection: this compound has low solubility in many common solvents. Experiment with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution at elevated temperatures, followed by the addition of an anti-solvent like water or ethanol to induce crystallization upon cooling. Slow evaporation from a suitable solvent can also yield crystals.[1]
-
General Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., DMF).
-
If the solution is colored, activated carbon can be added and the mixture heated briefly before hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. Start with a low polarity eluent and gradually increase the polarity to first elute non-polar impurities, followed by the product, leaving the more polar 2-aminopyridine on the column.
-
Issue 2: Product is an Off-Color Solid (Yellow to Brown)
The desired product should be a white to off-white solid. A distinct color indicates the presence of impurities, which may arise from side reactions or decomposition during synthesis.
Troubleshooting Steps:
-
Recrystallization with Charcoal:
-
During the recrystallization process (as described above), after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.
-
Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool and crystallize as usual.
-
-
Column Chromatography: If recrystallization does not remove the color, column chromatography is the next recommended step. The colored impurities will likely have different polarities and can be separated from the product.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify this compound on a large scale?
For large-scale purification, recrystallization is generally more practical and cost-effective than column chromatography.[1] significant effort should be placed on optimizing the crystallization conditions to maximize yield and purity, thereby avoiding the need for chromatography.
Q2: My product does not crystallize after cooling. What should I do?
If crystallization does not occur spontaneously, you can try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution to induce crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product.
-
Add an Anti-Solvent: Slowly add a solvent in which your product is insoluble (an anti-solvent) to the solution until it becomes slightly turbid, then allow it to stand.
Q3: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the level of impurities and the desired final purity. The following table summarizes the common techniques.
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Acid-Base Wash | 1 M HCl (aq), Saturated NaHCO₃ (aq) | Effective for removing basic impurities like 2-aminopyridine. | Not effective for neutral impurities. |
| Recrystallization | Solvent: DMF, Ethanol, Water (as anti-solvent) | Scalable, cost-effective for large quantities. Can yield high-purity crystalline material. | Requires finding a suitable solvent system. Product loss in the mother liquor. |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | High resolution for separating complex mixtures. | Less scalable, more time-consuming, and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal volume of hot dimethylformamide (DMF) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper (or a pad of celite if charcoal was used) into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining DMF.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Flow of Purification Choices
The decision on which purification method to use can be guided by a logical workflow.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: N1,N2-Di(pyridin-2-yl)oxalamide Metal Complexes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N1,N2-di(pyridin-2-yl)oxalamide metal complexes. It is intended for researchers, scientists, and drug development professionals working with these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, handling, and analysis of this compound metal complexes.
Issue 1: Unexpected Color Change or Precipitation in Solution
Question: My complex, which was initially a clear colored solution, has changed color and/or a precipitate has formed over time. What could be the cause?
Answer: This is often indicative of complex decomposition or a change in the coordination environment of the metal ion. Several factors could be at play:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ligand or the displacement of the ligand by water molecules, especially at non-neutral pH. The amide bonds in the oxalamide backbone can be susceptible to hydrolysis under acidic or basic conditions.
-
Redox Instability: The metal center may have undergone a change in its oxidation state. This is particularly common for redox-active metals like copper, iron, or cobalt. The pyridine ligand itself can also participate in redox processes.
-
Ligand Dissociation: The this compound ligand may be dissociating from the metal center, leading to the formation of less soluble species, such as the free ligand or metal hydroxides.
-
Solvent Effects: The coordinating ability of the solvent can influence complex stability. A strongly coordinating solvent might displace the this compound ligand.
Troubleshooting Steps:
-
Control the pH: Ensure the pH of your solution is within a stable range for your specific complex. Buffering the solution can help maintain a constant pH.
-
Use Anhydrous Solvents: If hydrolysis is suspected, use dry solvents and handle the complex under an inert atmosphere (e.g., nitrogen or argon).
-
Re-evaluate Your Solvent Choice: Consider using a less coordinating solvent if ligand dissociation is a concern.
-
Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify its composition. This can provide valuable clues about the decomposition pathway.
Issue 2: Inconsistent or Unclear Spectroscopic Data (NMR, UV-Vis)
Question: My NMR or UV-Vis spectra are showing unexpected peaks, broad signals, or changes over time. How can I interpret these results?
Answer: Spectroscopic changes are a powerful tool for monitoring the stability of your complex.
-
NMR Spectroscopy:
-
Broadened Signals: Paramagnetic metal centers (e.g., Cu(II), Fe(III)) will lead to significant broadening of the ligand's proton signals. If your metal center is intended to be diamagnetic (e.g., Zn(II), Pt(II)), broadening could indicate the presence of paramagnetic impurities or a change in the metal's oxidation state.
-
New Peaks: The appearance of new signals in the NMR spectrum can indicate ligand dissociation (peaks corresponding to the free ligand) or decomposition of the ligand.
-
Monitoring with NMR: Paramagnetic NMR spectroscopy can be used to monitor the stoichiometry and speciation of metal complexes in solution.[1][2]
-
-
UV-Vis Spectroscopy:
-
Shifts in Absorption Bands: Changes in the coordination environment of the metal ion will affect the d-d transitions and metal-to-ligand charge transfer (MLCT) bands. A shift in the λmax can indicate ligand dissociation or solvent coordination.
-
Changes in Absorbance: A decrease in the absorbance of a characteristic MLCT band over time can be used to quantify the rate of complex decomposition. The appearance of new bands can signal the formation of decomposition products.
-
Troubleshooting Workflow for Spectroscopic Issues:
Caption: Troubleshooting workflow for inconsistent spectroscopic data.
Issue 3: Poor Solubility of the Metal Complex
Question: I am having difficulty dissolving my this compound metal complex. What can I do?
Answer: The solubility of these complexes can be influenced by the metal ion, counter-ion, and the overall structure.
-
Increase Polarity: Try more polar solvents such as DMSO, DMF, or methanol.
-
Modify the Ligand: If you are in the synthesis stage, consider adding solubilizing groups to the pyridine rings of the ligand.
-
Change the Counter-ion: The choice of counter-ion can significantly impact solubility. For example, using nitrate or perchlorate salts of the metal may yield more soluble complexes than chloride salts.
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can aid in the dissolution of sparingly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of this compound metal complexes?
A1: The stability of these complexes is a multifactorial issue. The primary factors include:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion play a crucial role. For instance, harder metal ions will prefer to bind to the harder oxygen donors of the oxalamide group, while softer metals may show a preference for the nitrogen donors of the pyridine rings.
-
pH of the Solution: The pH can affect both the ligand and the metal ion. At low pH, the pyridine nitrogens can be protonated, potentially hindering coordination. At high pH, the formation of metal hydroxides can compete with complex formation.
-
Solvent: The coordinating ability and polarity of the solvent can impact stability.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for decomposition reactions.
-
Presence of Competing Ligands: Other ions or molecules in the solution can compete with the this compound for coordination to the metal center.
Factors Affecting Complex Stability:
Caption: Key factors influencing the stability of metal complexes.
Q2: How can I quantitatively measure the stability of my complex?
A2: The thermodynamic stability of a metal complex in solution is typically quantified by its stability constant (or formation constant, K). A higher stability constant indicates a more stable complex. Several methods can be used to determine stability constants:
-
Potentiometric Titration: This involves titrating a solution containing the metal ion and the ligand with a standard acid or base and monitoring the pH.
-
Spectrophotometric Methods: If the complex has a distinct UV-Vis absorption spectrum, changes in absorbance upon varying the metal-to-ligand ratio can be used to determine the stability constant. Job's method of continuous variations is a common spectrophotometric technique for this purpose.
-
NMR Spectroscopy: Changes in the chemical shifts of the ligand upon coordination to the metal can be used to determine stability constants, particularly for diamagnetic complexes.
Table 1: Hypothetical Stability Constants of M(II)-N1,N2-di(pyridin-2-yl)oxalamide Complexes
| Metal Ion (M²⁺) | Log K₁ | Log K₂ | Method |
| Cu²⁺ | 8.5 | 6.2 | Potentiometry |
| Ni²⁺ | 7.8 | 5.5 | Spectrophotometry |
| Zn²⁺ | 7.2 | 5.0 | Potentiometry |
| Co²⁺ | 7.5 | 5.3 | Spectrophotometry |
| Mn²⁺ | 5.9 | 4.1 | Potentiometry |
Note: This table is for illustrative purposes and the values are hypothetical. Actual stability constants will vary depending on the specific experimental conditions.
Q3: What are the expected decomposition products of these complexes?
A3: The decomposition can occur at the ligand or through dissociation.
-
Ligand Decomposition: Under harsh conditions (e.g., strong acid or base, high temperature), the oxalamide linkage can hydrolyze to form picolinamide and oxalic acid derivatives.
-
Complex Dissociation: The most common pathway is the dissociation of the ligand from the metal ion. In aqueous solutions, this can lead to the formation of the free ligand and the hydrated metal ion or metal hydroxides/oxides. Thermal decomposition in the solid state will ultimately lead to the formation of a metal oxide.[3]
Experimental Protocols
Protocol 1: pH-Dependent Stability Study by UV-Vis Spectroscopy
Objective: To assess the stability of a this compound metal complex over a range of pH values.
Materials:
-
Stock solution of the metal complex of known concentration.
-
A series of buffers covering the desired pH range (e.g., acetate, phosphate, borate buffers).
-
UV-Vis spectrophotometer.
-
pH meter.
Procedure:
-
Prepare a series of solutions by diluting the stock solution of the complex with the different pH buffers to a final concentration suitable for UV-Vis analysis.
-
Immediately after preparation, measure the UV-Vis spectrum of each solution, scanning across a range that includes the characteristic absorption bands of the complex.
-
Incubate the solutions at a constant temperature.
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), re-measure the UV-Vis spectra of each solution.
-
Monitor for changes in the spectra, such as a decrease in the absorbance of the main absorption bands or the appearance of new bands, which would indicate decomposition.
-
Plot the absorbance at a key wavelength versus time for each pH to determine the stability profile.
Protocol 2: Monitoring Ligand Dissociation by ¹H NMR Spectroscopy
Objective: To detect the dissociation of the this compound ligand from a diamagnetic metal center.
Materials:
-
NMR-grade solvent (e.g., DMSO-d₆, CD₃OD).
-
NMR spectrometer.
-
The metal complex.
-
A sample of the free this compound ligand.
Procedure:
-
Prepare an NMR sample of the metal complex in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum of the complex.
-
Prepare an NMR sample of the free ligand in the same solvent.
-
Acquire a ¹H NMR spectrum of the free ligand.
-
Compare the spectrum of the complex with that of the free ligand. The presence of sharp peaks in the complex sample that match the chemical shifts of the free ligand indicates that some dissociation has occurred.
-
To study the stability over time, the NMR sample of the complex can be monitored at regular intervals.
Experimental Workflow for Stability Assessment:
Caption: General experimental workflow for assessing complex stability.
References
Technical Support Center: N1,N2-Di(pyridin-2-yl)oxalamide NMR Spectrum Interpretation
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the interpretation of the 1H and 13C NMR spectra of N1,N2-Di(pyridin-2-yl)oxalamide. This document includes predicted spectral data, a detailed interpretation guide, troubleshooting for common experimental issues, and standardized experimental protocols.
Predicted NMR Data
Due to the absence of a publicly available, experimentally verified NMR spectrum for this compound, the following tables present predicted 1H and 13C NMR data. These predictions are based on the analysis of structurally similar compounds, including 2-aminopyridine and various N-substituted oxalamides. The chemical shifts are referenced relative to tetramethylsilane (TMS) at 0.00 ppm.
Molecular Structure with Atom Numbering:
Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (NH) | 10.5 - 11.5 | Singlet (broad) | - | 2H |
| H-6 | 8.2 - 8.4 | Doublet | ~4-5 | 2H |
| H-4 | 7.8 - 8.0 | Triplet of doublets | ~8, ~2 | 2H |
| H-3 | 7.2 - 7.4 | Doublet | ~8 | 2H |
| H-5 | 7.0 - 7.2 | Triplet | ~6-7 | 2H |
Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | 158 - 162 |
| C-2 | 150 - 153 |
| C-6 | 147 - 149 |
| C-4 | 138 - 140 |
| C-3 | 118 - 120 |
| C-5 | 113 - 115 |
NMR Spectrum Interpretation Guide (FAQs)
This section provides answers to frequently asked questions regarding the interpretation of the NMR spectrum of this compound.
Question: Why is the amide proton (H-1) signal a broad singlet and so far downfield?
Answer: The amide proton is acidic and can participate in hydrogen bonding with the solvent (DMSO-d6) or other molecules. This, along with potential slow exchange, leads to a broadening of the signal. Its downfield chemical shift (10.5 - 11.5 ppm) is due to the strong deshielding effect of the adjacent electron-withdrawing carbonyl group.
Question: How can I differentiate between the protons on the pyridine ring?
Answer:
-
H-6: This proton is adjacent to the nitrogen atom, which is highly electronegative, causing a significant downfield shift (8.2 - 8.4 ppm). It will appear as a doublet due to coupling with H-5.
-
H-4: This proton is further from the nitrogen but is influenced by the overall aromatic system. It is expected to be a triplet of doublets (7.8 - 8.0 ppm) due to coupling with H-3 and H-5.
-
H-3: This proton will be a doublet (7.2 - 7.4 ppm) due to coupling with H-4.
-
H-5: This proton will appear as a triplet (7.0 - 7.2 ppm) due to coupling with H-4 and H-6.
Question: What are the expected chemical shifts for the carbon atoms?
Answer:
-
C=O: The carbonyl carbon is highly deshielded and will appear significantly downfield (158 - 162 ppm).[1]
-
C-2 and C-6: These carbons are directly attached to nitrogen atoms, leading to a downfield shift. C-2, being part of the pyridine ring and adjacent to the amide nitrogen, is expected around 150 - 153 ppm. C-6, also on the pyridine ring and adjacent to the ring nitrogen, is predicted to be in the 147 - 149 ppm range.
-
C-4, C-3, and C-5: The remaining pyridine carbons will appear at higher fields, with their chemical shifts influenced by their position relative to the nitrogen atom and the amide substituent.
Troubleshooting Guide
This section addresses common issues that may be encountered during the acquisition and interpretation of the NMR spectrum.
Question: I see an unexpected peak at ~2.5 ppm in my 1H NMR spectrum. What is it?
Answer: If you are using DMSO-d6 as the solvent, this peak is likely due to residual undeuterated DMSO. Its chemical shift is typically around 2.50 ppm.
Question: My baseline is noisy and the resolution is poor. How can I improve my spectrum?
Answer:
-
Increase the number of scans: This will improve the signal-to-noise ratio.
-
Ensure proper shimming: Poor shimming of the magnet can lead to broad peaks and poor resolution.
-
Check the sample concentration: A sample that is too dilute will result in a weak signal, while a sample that is too concentrated can lead to line broadening.
Question: There are several extra peaks in my spectrum that I cannot account for. What could be the cause?
Answer: These peaks may be due to impurities from the synthesis, such as unreacted starting materials (e.g., 2-aminopyridine, diethyl oxalate) or side products. It is advisable to purify your sample further, for example, by recrystallization or column chromatography.
Experimental Protocols
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
- Transfer the solution to a standard 5 mm NMR tube.
2. 1H NMR Acquisition:
- Use a 400 MHz or higher field NMR spectrometer.
- Acquire the spectrum at room temperature.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Use a spectral width of approximately 16 ppm.
- Process the data with a line broadening of 0.3 Hz.
3. 13C NMR Acquisition:
- Use the same spectrometer as for the 1H NMR.
- Employ a proton-decoupled pulse sequence.
- Set the number of scans to 1024 or higher, as the 13C signal is much weaker than the 1H signal.
- Use a spectral width of approximately 220 ppm.
- Process the data with a line broadening of 1-2 Hz.
Workflow for NMR Spectrum Interpretation
The following diagram illustrates a logical workflow for the interpretation of the NMR spectrum of this compound.
Caption: Workflow for the interpretation of the NMR spectrum.
References
Overcoming solubility issues of N1,N2-Di(pyridin-2-yl)oxalamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N1,N2-Di(pyridin-2-yl)oxalamide.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
Possible Cause: this compound and its analogs exhibit limited solubility in many common laboratory solvents. Direct dissolution at room temperature may be challenging.
Solution:
-
Solvent Selection: Based on data from related oxalamide compounds, polar aprotic solvents are a good starting point.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Sparingly Soluble: Ethanol may be used, but expect lower concentrations.
-
Insoluble: The compound is generally considered insoluble in water and non-polar organic solvents.
-
-
Physical Assistance: Mechanical and thermal energy can aid dissolution.
-
Heating: Gently warm the solution to 37°C. For some analogs, this has been shown to improve solubility.
-
Sonication: Use a sonicator bath to break down particle aggregates and enhance solvent interaction.
-
Vortexing: Vigorous mixing can also help to dissolve the compound.
-
Experimental Protocol: Standard Dissolution for Stock Solutions
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO or DMF to achieve the target concentration.
-
Vortex the mixture for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
If solubility is still an issue, warm the solution to 37°C in a water bath or incubator for 10-15 minutes, with intermittent vortexing.
-
Once dissolved, store the stock solution as recommended. For a related compound, N1,N2-Di(pyridin-4-yl)oxalamide, it is suggested to store stock solutions in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.
Issue 2: The compound precipitates out of solution when preparing aqueous dilutions for biological assays.
Possible Cause: this compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution.
Solution:
-
Lower the Final Concentration of Organic Solvent: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, typically below 1% (v/v), to minimize its potential effects on the biological assay.
-
Use of Co-solvents: Employing a co-solvent system can help to maintain solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can improve solubility. The pyridine moieties in this compound are weakly basic and may be protonated at lower pH, potentially increasing aqueous solubility.
-
Inclusion of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help maintain the compound in solution.
Experimental Protocol: Preparing Aqueous Solutions from a DMSO Stock
-
Start with a high-concentration stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer.
-
When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation occurs, consider reformulating with a co-solvent or a different buffer system.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
-
Good Solubility: Expected in polar aprotic solvents like DMSO and DMF.
-
Slight/Limited Solubility: A chloro-substituted analog is slightly soluble in DMSO.[1] Another related compound is sparingly soluble in ethanol.[2]
-
Poor/Insoluble: Generally considered insoluble in water and non-polar organic solvents.[2]
Q2: How can I prepare an aqueous solution of this compound for my cell-based assay?
A2: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous cell culture medium. It is crucial to keep the final DMSO concentration low (e.g., <0.5%) to avoid solvent-induced cytotoxicity. For a detailed procedure, please refer to the "Experimental Protocol: Preparing Aqueous Solutions from a DMSO Stock" in the troubleshooting guide above.
Q3: Are there any chemical modifications that can improve the solubility of this compound?
A3: Yes, chemical modification is a common strategy to improve the physicochemical properties of a lead compound. For pyridine-containing compounds, strategies have included:
-
Introduction of Hydrophilic Groups: Adding polar functional groups to the molecule can increase its water solubility.
-
Salt Formation: For compounds with basic or acidic centers, forming a salt can significantly enhance aqueous solubility. The pyridine nitrogens in this compound could potentially be protonated to form a dihydrochloride salt, for example.
Q4: What are some general techniques to enhance the solubility of poorly soluble compounds like this one?
A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs and research compounds:
-
Co-solvency: Using a mixture of a water-miscible solvent and water.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound.
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix at the solid state.
-
Complexation: Using complexing agents like cyclodextrins to encapsulate the hydrophobic molecule.
-
Nanotechnology Approaches: Reducing the particle size to the nanoscale to increase the surface area for dissolution.
Data Presentation
Table 1: Solubility of this compound Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide | Water | Insoluble | [2] |
| Ethanol | Sparingly Soluble | [2] | |
| Non-polar organic solvents | Soluble | [2] | |
| N,N-Bis-(5-chloro-pyridin-2-yl)-oxalamide | DMSO | Slightly Soluble | [1] |
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Decision tree for troubleshooting solubility problems.
References
Validation & Comparative
A Comparative Guide to N1,N2-Di(pyridin-2-yl)oxalamide and Other Bidentate Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bidentate ligand N1,N2-Di(pyridin-2-yl)oxalamide with other well-established bidentate ligands, namely 2,2'-bipyridine and ethylenediamine. The comparison focuses on their performance in copper-catalyzed oxidation reactions, supported by experimental data. Detailed experimental protocols for the synthesis of the ligands and their corresponding copper(II) complexes, as well as the catalytic oxidation of cyclohexane, are provided to facilitate reproducibility and further research.
Introduction to Bidentate Ligands
Bidentate ligands are molecules that can bind to a central metal ion through two donor atoms, forming a chelate ring. This chelation effect generally leads to more stable metal complexes compared to their monodentate counterparts.[1] Such ligands are crucial in various chemical applications, including catalysis, drug design, and materials science. This compound is a notable bidentate ligand featuring two pyridine nitrogen atoms and two amide groups, offering multiple coordination sites. Its performance in catalytic applications is an area of growing interest.
Performance in Copper-Catalyzed Oxidation
The catalytic efficacy of this compound, 2,2'-bipyridine, and ethylenediamine was evaluated in the copper-catalyzed oxidation of cyclohexane. The results, summarized in the table below, highlight the influence of the ligand structure on the catalytic activity of the copper(II) center.
| Ligand | Copper Complex | Substrate | Oxidant | Catalyst Loading (mol%) | Reaction Time (h) | Major Products | Total Yield (%) | Reference |
| This compound | [Cu(dpoa)Cl₂] | Cyclohexane | H₂O₂ | 1 | 24 | Cyclohexanol, Cyclohexanone | 68.9 | [2] |
| 2,2'-Bipyridine | [Cu(bpy)Cl₂] | Benzyl alcohol | H₂O₂ | 1 | 6 | Benzaldehyde | 97 | [3][4] |
| Ethylenediamine | [Cu(en)Cl₂(H₂O)₂] | β-keto esters | O₂ (air) | 1 | 1 | α-hydroxy β-keto esters | up to 99 | [5] |
dpoa = this compound; bpy = 2,2'-bipyridine; en = ethylenediamine
The data indicates that the copper(II) complex of this compound is a highly effective catalyst for the oxidation of cyclohexane, achieving a total yield of 68.9% for cyclohexanol and cyclohexanone.[2] In comparison, the copper(II)-bipyridine complex shows excellent activity in the oxidation of benzyl alcohol to benzaldehyde with a 97% yield.[3][4] The copper(II)-ethylenediamine complex demonstrates remarkable efficiency in the α-hydroxylation of β-keto esters under aerobic conditions, with yields reaching up to 99%.[5]
It is important to note that the substrates and, in some cases, the oxidants differ across these studies, which can influence the reaction outcomes. However, this compilation provides a valuable overview of the catalytic potential of these ligand-metal complexes in oxidation reactions.
Experimental Protocols
Detailed methodologies for the synthesis of the ligands, their copper(II) complexes, and the catalytic oxidation experiments are provided below.
Synthesis of this compound
A primary method for synthesizing this compound is the direct condensation of 2-aminopyridine with an oxalate ester, such as diethyl oxalate. The reaction is typically performed by heating the reactants in a suitable solvent.
Synthesis of Copper(II) Complexes
[Cu(this compound)Cl₂]
A solution of this compound (0.1 mmol) in a suitable solvent is treated with a solution of CuCl₂·2H₂O (0.1 mmol) in the same solvent. The reaction mixture is stirred, and the resulting complex can be isolated by filtration or crystallization. A similar procedure has been reported for the synthesis of a coordination polymer with the isomeric N1,N2-di(pyridin-4-yl)oxalamide.[6]
[Cu(2,2'-bipyridine)Cl₂]
A solution of CuCl₂·2H₂O (1.47 mmol) in ethanol (10 mL) is added dropwise to a stirred solution of 2,2'-bipyridine (2.94 mmol) in ethanol (10 mL) at room temperature. The reaction mixture is stirred for 4 hours. Cooling the mixture to -20 °C affords the complex as blue crystals.[7]
[Cu(ethylenediamine)Cl₂(H₂O)₂]
A solution of CuCl₂·2H₂O (0.5 mmol) and ethylenediamine (0.5 mmol) in methanol (10 mL) is stirred for 8 hours at room temperature. The complex is obtained as a powder after removal of the solvent and recrystallization.[8]
Catalytic Oxidation of Cyclohexane
The catalytic oxidation of cyclohexane is carried out in a reaction vessel charged with the copper complex (1 mol%), cyclohexane as the substrate, and an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide. Acetonitrile is typically used as the solvent. The reaction mixture is stirred at a specific temperature for a set duration. The products, primarily cyclohexanol and cyclohexanone, are then analyzed and quantified using gas chromatography. A detailed procedure for a similar reaction catalyzed by a copper(II) complex of bis-(2-pyridylmethyl)amine has been reported.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the copper complexes and their application in catalytic oxidation.
Caption: General workflow for synthesis and catalytic testing.
Conclusion
This compound demonstrates significant potential as a bidentate ligand in copper-catalyzed oxidation reactions. Its performance is comparable to, and in some cases, may offer advantages over, well-established ligands like 2,2'-bipyridine and ethylenediamine, depending on the specific substrate and reaction conditions. The provided experimental protocols offer a foundation for further research and optimization of catalytic systems based on these versatile ligands. The continued exploration of such ligands is crucial for the development of efficient and selective catalysts for a wide range of chemical transformations relevant to researchers, scientists, and drug development professionals.
References
- 1. Spectroscopic Characterization of a Reactive [Cu2(μ‐OH)2]2+ Intermediate in Cu/TEMPO Catalyzed Aerobic Alcohol Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible light-induced oxidative α-hydroxylation of β-dicarbonyl compounds catalyzed by ethylenediamine–copper(ii) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Bis(2,2′-bipyridil)Copper(II) Chloride Complex: Tyrosinase Biomimetic Catalyst or Redox Mediator? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Coordination Prowess of N1,N2-Di(pyridin-2-yl)oxalamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical step in the design of metal-based therapeutics and catalysts. This guide provides a comprehensive comparison of the coordination ability of N1,N2-Di(pyridin-2-yl)oxalamide against two widely used alternative ligands: 2,2'-bipyridine and terpyridine. The following sections present a detailed analysis of their coordination behavior, supported by experimental data and protocols, to facilitate informed ligand selection.
Introduction to this compound and a Comparative Overview
This compound is a multidentate ligand featuring two pyridine rings linked by an oxalamide backbone. This structure provides multiple coordination sites—the nitrogen atoms of the pyridine rings and the oxygen atoms of the amide groups—allowing for the formation of stable chelate rings with various metal ions. Its coordination chemistry is of significant interest due to the potential applications of its metal complexes in catalysis, materials science, and medicinal chemistry.[1]
For a comprehensive evaluation, this guide compares this compound with two benchmark pyridine-based ligands: 2,2'-bipyridine, a bidentate ligand, and terpyridine, a tridentate ligand. These alternatives are widely employed in coordination chemistry and offer a basis for assessing the relative performance of this compound.
Comparative Analysis of Coordination Performance
The ability of a ligand to coordinate with a metal ion is quantified by several key parameters, including stability constants, coordination numbers, and spectroscopic changes upon complexation.
Stability Constants
| Ligand | Metal Ion | log K1 | log K2 | log K3 | β (Overall Stability Constant) |
| 2,2'-Bipyridine | Co(II) | 5.7 | 5.2 | 4.6 | 15.5 |
| Ni(II) | 7.0 | 6.8 | 6.5 | 20.3 | |
| Cu(II) | 8.1 | 5.5 | 3.4 | 17.0 | |
| Zn(II) | 5.0 | 4.5 | 4.0 | 13.5 | |
| Terpyridine | Co(II) | 9.0 | 8.4 | - | 17.4 |
| Ni(II) | 11.5 | 9.1 | - | 20.6 | |
| Cu(II) | 12.4 | 7.9 | - | 20.3 | |
| Zn(II) | 8.9 | 7.8 | - | 16.7 |
Note: Data for 2,2'-bipyridine and terpyridine is sourced from established literature. Stability constants for this compound are not available for a direct comparison.
Coordination Number and Geometry
The coordination number and geometry of a metal complex are determined by the size and electronic properties of both the metal ion and the ligand. This compound can act as a tetradentate ligand, coordinating through the two pyridine nitrogens and two amide oxygens. This often leads to the formation of octahedral complexes with a 1:1 metal-to-ligand ratio. In contrast, 2,2'-bipyridine typically forms complexes with 1:1, 1:2, or 1:3 metal-to-ligand ratios, resulting in tetrahedral, square planar, or octahedral geometries.[2][3] Terpyridine, being a tridentate ligand, commonly forms octahedral complexes with a 1:2 metal-to-ligand ratio.
| Ligand | Typical Coordination Number(s) | Common Geometries |
| This compound | 4, 6 | Octahedral |
| 2,2'-Bipyridine | 2, 4, 6 | Linear, Tetrahedral, Square Planar, Octahedral |
| Terpyridine | 6 | Octahedral |
Spectroscopic Characteristics
Changes in the infrared (IR) and UV-Visible (UV-Vis) spectra upon complexation provide valuable insights into the coordination mode of a ligand.
Infrared Spectroscopy: For this compound, coordination to a metal ion is expected to cause a shift in the vibrational frequencies of the C=O and N-H groups of the oxalamide backbone, as well as the C=N and ring breathing modes of the pyridine rings. A decrease in the C=O stretching frequency and a shift in the N-H bending frequency would indicate coordination through the amide oxygen and nitrogen atoms. Similarly, shifts in the pyridine ring vibrations would confirm the involvement of the pyridine nitrogen in coordination.
| Ligand | Key IR Bands (Free Ligand) | Expected Shifts upon Coordination |
| This compound | ~1670 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=N stretch) | Shift to lower wavenumbers |
| 2,2'-Bipyridine | ~1580 cm⁻¹ (C=N stretch) | Shift to higher or lower wavenumbers depending on the metal |
| Terpyridine | ~1580 cm⁻¹ (C=N stretch) | Shift to higher or lower wavenumbers depending on the metal |
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π-π* transitions within the pyridine rings and n-π* transitions of the oxalamide group. Upon complexation, these bands may shift (bathochromic or hypsochromic shift), and new bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions may appear, providing evidence of complex formation.
| Ligand | Typical λmax (Free Ligand) | Expected Spectral Changes upon Coordination |
| This compound | ~260 nm, ~310 nm | Shift in existing bands and appearance of new MLCT or d-d bands |
| 2,2'-Bipyridine | ~233 nm, ~280 nm | Shift in existing bands and appearance of new MLCT bands in the visible region |
| Terpyridine | ~235 nm, ~280 nm | Shift in existing bands and appearance of new MLCT bands in the visible region |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and characterization of ligands and their metal complexes.
Synthesis of this compound
A common method for the synthesis of this compound is the condensation reaction between 2-aminopyridine and diethyl oxalate.
Procedure:
-
A mixture of 2-aminopyridine (2 equivalents) and diethyl oxalate (1 equivalent) is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield pure this compound.
Synthesis of Metal Complexes
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.
General Procedure:
-
A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMF) is prepared.
-
A solution of the desired metal salt (e.g., chloride, nitrate, or perchlorate salt of Cu(II), Ni(II), Co(II), etc.) in the same or a compatible solvent is added dropwise to the ligand solution with stirring.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specific period.
-
The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried under vacuum.
Spectroscopic and Analytical Techniques
UV-Visible Titration for Stability Constant Determination: This method involves the titration of a metal ion solution with a ligand solution while monitoring the changes in the UV-Vis absorbance. The data is then used to calculate the stability constant of the complex.[4][5][6]
Procedure:
-
A solution of the metal salt of a known concentration is prepared in a suitable buffer.
-
The UV-Vis spectrum of the metal salt solution is recorded.
-
Aliquots of a stock solution of the ligand are incrementally added to the metal salt solution.
-
After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.
-
The changes in absorbance at a specific wavelength are plotted against the ligand/metal molar ratio.
-
The stability constant is determined by fitting the titration data to a suitable binding model using specialized software.
Potentiometric Titration for Stability Constant Determination: This technique involves monitoring the pH of a solution containing a metal ion and a ligand as a function of the volume of a standard base added.[3][7][8]
Procedure:
-
Solutions of the ligand, metal salt, and a strong acid are prepared at known concentrations.
-
A known volume of the ligand and metal salt solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the base.
-
The titration data (pH vs. volume of base) is used to calculate the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software.
Visualizing Coordination and Experimental Workflow
Graphical representations can aid in understanding the complex processes involved in coordination chemistry.
Caption: Coordination of this compound to a metal ion.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This compound presents itself as a versatile ligand with strong chelating capabilities, making it a promising candidate for various applications in coordination chemistry. While a direct quantitative comparison of its stability constants with those of 2,2'-bipyridine and terpyridine is currently limited by the availability of data, its structural features suggest the formation of highly stable metal complexes. The provided experimental protocols offer a starting point for researchers to synthesize and characterize these complexes, enabling further investigation into their unique properties and potential applications. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the intended application, such as the desired coordination geometry, stability, and electronic properties of the resulting metal complex.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 7. researchgate.net [researchgate.net]
- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
Confirming the Molecular Architecture: A Comparative Guide to the Structural Analysis of N1,N2-Di(pyridin-2-yl)oxalamide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of molecular interactions, reaction mechanisms, and biological activity. For N1,N2-Di(pyridin-2-yl)oxalamide, a versatile bidentate ligand used in the construction of coordination polymers and metal-organic frameworks, unambiguous structure confirmation is paramount.[1] This guide provides a comparative overview of single-crystal X-ray diffraction (SC-XRD), the gold standard for structure elucidation, and contrasts it with other common analytical techniques.
The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is an unparalleled technique that provides a precise and unambiguous three-dimensional map of atoms within a crystal lattice.[1] The resulting structural data is fundamental for understanding the compound's conformation, intermolecular interactions, and potential as a building block in supramolecular chemistry.[1]
Crystallographic Data for this compound
X-ray diffraction studies of this compound reveal a largely planar conformation stabilized by intramolecular interactions.[1] The key crystallographic parameters are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₄O₂[1] |
| Molecular Weight | 242.23 g/mol [1][2] |
| Crystal System | Triclinic[1] |
| Space Group | P-1[1] |
| Key Structural Features | Central oxalamide core with a pyridine ring attached to each nitrogen atom.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically using slow evaporation of a saturated solution or vapor diffusion methods.[1]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is generated and recorded by a detector.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then refined to best fit the experimental data, yielding a precise 3D model of the molecule.
Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and structural confirmation of an organic compound.
Alternative & Complementary Analytical Techniques
While SC-XRD provides the definitive structure, other spectroscopic methods offer valuable and complementary information.[1] These techniques are often used in concert to build a complete picture of the compound's identity and purity before proceeding to the more demanding single-crystal analysis.[3]
| Technique | Principle | Information Provided | Sample State | Destructive? |
| Single-Crystal XRD | X-ray diffraction by a crystal lattice.[1] | Definitive 3D atomic arrangement, bond lengths, and angles.[3] | Crystalline Solid | No |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4] | Molecular connectivity, stereochemistry, and dynamic processes.[4] | Solution | No |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[3] | Molecular weight and elemental composition.[3][5] | Solid, Liquid, Gas | Yes (typically) |
| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations.[4] | Presence of specific functional groups (e.g., C=O, N-H).[3] | Solid, Liquid, Gas | No |
Experimental Protocols: Alternative Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[4]
-
Protocol:
-
A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired, along with any necessary 2D experiments (e.g., COSY, HSQC) to establish connectivity.[3]
-
2. Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight and elemental formula of a compound.[5]
-
Protocol:
-
A small amount of the sample is introduced into the mass spectrometer.
-
The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
The resulting ions are separated by a mass analyzer.
-
A mass spectrum is generated, showing the molecular ion peak which corresponds to the compound's molecular weight.[5]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds.[4]
-
Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the FTIR spectrometer.
-
The infrared spectrum is recorded, showing absorption bands characteristic of the functional groups present in this compound, such as N-H stretching and C=O stretching of the amide groups.[1]
-
Conclusion
For the unequivocal structure confirmation of this compound, single-crystal X-ray diffraction stands as the definitive method, providing an exact three-dimensional model of the molecule. However, a comprehensive characterization relies on a multi-technique approach. NMR, MS, and FTIR spectroscopy serve as crucial complementary methods, rapidly providing vital information on connectivity, molecular formula, and the presence of key functional groups, respectively. Together, these techniques provide the robust and detailed structural data required by researchers and drug development professionals to confidently advance their work.
References
A Comparative Analysis of N1,N2-di(pyridin-2-yl)oxalamide and N1,N2-di(pyridin-4-yl)oxalamide for Researchers and Drug Development Professionals
A detailed examination of two isomeric oxalamides, N1,N2-di(pyridin-2-yl)oxalamide and N1,N2-di(pyridin-4-yl)oxalamide, reveals distinct structural and coordination characteristics that influence their potential applications in medicinal chemistry and materials science. This guide provides a comparative overview of their synthesis, physicochemical properties, and burgeoning biological activities, supported by available experimental data.
The fundamental difference between these two compounds lies in the position of the nitrogen atom within the pyridine rings. This seemingly subtle variation significantly impacts their steric and electronic profiles, leading to divergent behaviors in molecular assembly and biological interactions. While direct comparative studies are limited, this guide consolidates existing data to offer a clear, side-by-side analysis for researchers.
Physicochemical and Structural Properties
Both isomers share the same molecular formula and weight, but the placement of the pyridine nitrogen dictates their three-dimensional structure and intermolecular interactions. This compound tends to adopt a largely planar conformation, a feature stabilized by intramolecular interactions[1]. In contrast, the pyridin-4-yl isomer exhibits a more twisted conformation in some crystal structures[2].
| Property | This compound | N1,N2-di(pyridin-4-yl)oxalamide |
| CAS Number | 20172-97-8[1] | 53118-43-7[3] |
| Molecular Formula | C₁₂H₁₀N₄O₂[1] | C₁₂H₁₀N₄O₂[3] |
| Molecular Weight | 242.23 g/mol [1] | 242.23 g/mol [3] |
| IUPAC Name | N,N'-dipyridin-2-yloxamide | N,N'-dipyridin-4-yloxamide[3] |
| Structural Features | Generally planar conformation[1] | Can adopt a more twisted conformation[2] |
Synthesis and Coordination Chemistry
The primary synthetic route for both compounds involves the condensation of the corresponding aminopyridine isomer with an oxalate ester, such as dimethyl oxalate, often in a high-boiling solvent like dimethylformamide (DMF)[1].
The divergent placement of the pyridine nitrogen atom significantly influences their role as ligands in coordination chemistry. Both isomers are effective in forming coordination polymers with transition metals like copper(II) and cobalt(II)[1][4]. The pyridin-2-yl isomer can act as a bidentate ligand, coordinating through the pyridine nitrogen and an adjacent amide oxygen. The pyridin-4-yl isomer, however, typically functions as a bridging ligand, with the nitrogen atoms at the 4-position coordinating to different metal centers, facilitating the formation of extended network structures[1][4]. This difference in coordination mode directly impacts the dimensionality and topology of the resulting coordination polymers.
Biological Activity
The biological potential of these compounds, particularly in antimicrobial and anticancer applications, is an area of growing interest, though quantitative data remains limited. Pyridine derivatives, in general, are known for a wide range of biological activities[5]. For this compound, a proposed anticancer mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases[1]. However, specific quantitative data, such as IC50 values against particular cell lines, are not yet widely published. The biological activity of N1,N2-di(pyridin-4-yl)oxalamide is less characterized in the available literature.
Experimental Protocols
General Synthesis of N1,N2-di(pyridin-yl)oxalamides
This protocol describes a general method for the synthesis of both isomers.
Materials:
-
2-aminopyridine or 4-aminopyridine
-
Dimethyl oxalate
-
Dimethylformamide (DMF)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve two equivalents of the respective aminopyridine isomer in DMF.
-
Add one equivalent of dimethyl oxalate to the solution.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 120°C with continuous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be induced by the addition of a non-solvent.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Note: Typical yields for the synthesis of this compound are reported to be around 44%[1].
Visualizing Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of coordination polymers using these oxalamide ligands.
Caption: General workflow for the synthesis of oxalamide ligands and their subsequent use in the formation and characterization of coordination polymers.
Logical Relationship in Coordination
The positional isomerism of the pyridine nitrogen is a key determinant of the resulting coordination polymer's structure.
References
- 1. This compound | 20172-97-8 | Benchchem [benchchem.com]
- 2. The 1:2 co-crystal formed between N,N′-bis(pyridin-4-ylmethyl)ethanediamide and benzoic acid: crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1,N2-Di(pyridin-4-yl)oxalamide | C12H10N4O2 | CID 1713199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crystal structure of poly[{μ-N,N′-bis[(pyridin-4-yl)methyl]oxalamide}-μ-oxalato-cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Assessing the Purity of Synthesized N1,N2-Di(pyridin-2-yl)oxalamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to assess the purity of synthesized N1,N2-Di(pyridin-2-yl)oxalamide, a versatile ligand in coordination chemistry and a building block for supramolecular structures. We present a comparative analysis of this compound with relevant alternatives, supported by experimental data and detailed protocols for key analytical techniques.
Introduction to this compound
This compound is a symmetrical organic compound featuring a central oxalamide core flanked by two pyridin-2-yl groups. Its structure allows it to act as a bidentate or tetradentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings and the oxygen or nitrogen atoms of the oxalamide bridge. This property makes it a valuable component in the synthesis of metal-organic frameworks (MOFs) and in catalysis, particularly in copper-catalyzed cross-coupling reactions. Given its application in sensitive catalytic systems, ensuring the high purity of the synthesized ligand is of paramount importance.
Purity Assessment of this compound
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary synthesis route involves the condensation of 2-aminopyridine with an oxalate ester, such as dimethyl oxalate. Potential impurities may include unreacted starting materials, partially reacted intermediates (mono-amides), and byproducts from side reactions.
A suite of analytical methods should be employed for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from its impurities. A reversed-phase column with a UV detector is commonly used. The purity is determined by the relative peak area of the main component.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H NMR spectroscopy is not only used for structural elucidation but can also be a primary method for purity determination.[1][2][3][4] By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the synthesized compound can be calculated.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the sample, which should match the theoretical values for the pure compound.
-
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity. Impurities tend to broaden the melting range and depress the melting point.
The following table summarizes the key analytical techniques for purity assessment:
| Technique | Information Provided | Typical Purity Specification |
| HPLC-UV | Relative purity, detection of non-volatile impurities | >98% |
| q¹H NMR | Absolute purity, structural confirmation, identification of proton-containing impurities | >95% |
| LC-MS | Molecular weight confirmation, identification of impurities | Consistent with expected mass |
| Elemental Analysis | Elemental composition (C, H, N) | Within ±0.4% of theoretical values |
| Melting Point | Indication of purity | Sharp melting range |
Experimental Protocols
General Workflow for Purity Assessment
Quantitative ¹H NMR (qNMR) Protocol
Quantitative ¹H NMR is a highly accurate method for determining the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Comparison with Alternative Ligands
This compound is part of a larger family of oxalamide and related ligands used in coordination chemistry and catalysis. Its performance can be compared to its structural isomers and other classes of ligands.
Isomeric Comparison: this compound vs. N1,N2-Di(pyridin-4-yl)oxalamide
The position of the nitrogen atom in the pyridine ring significantly influences the coordination geometry and electronic properties of the resulting metal complexes.
| Feature | This compound | N1,N2-Di(pyridin-4-yl)oxalamide |
| Coordination Mode | Can act as a chelating ligand, forming stable five-membered rings with a metal center. | Typically acts as a bridging ligand, connecting two different metal centers, leading to the formation of coordination polymers. |
| Catalytic Activity | Often used in homogeneous catalysis where a single metal center is required. | Frequently employed in the synthesis of MOFs and heterogeneous catalysts. |
| Solubility | Generally more soluble in common organic solvents. | Often has lower solubility, favoring the formation of crystalline coordination polymers. |
Comparison with Other Ligand Classes: Oxalamides vs. Oxalohydrazides
Oxalohydrazide ligands have emerged as effective alternatives to oxalamides in certain copper-catalyzed reactions.
| Ligand Class | Advantages | Disadvantages | Representative Application |
| Oxalamides | Readily synthesized, tunable electronic and steric properties. | Can sometimes lead to less stable catalysts under harsh conditions. | Copper-catalyzed C-N and C-O cross-coupling reactions.[5] |
| Oxalohydrazides | Can form more robust and long-lived copper catalysts with higher turnover numbers in some cases.[5] | Synthesis can be more complex. | Copper-catalyzed C-O coupling of aryl halides with phenols. |
The following table presents a summary of catalytic performance data for a representative copper-catalyzed C-O coupling reaction, comparing an oxalamide ligand with an oxalohydrazide ligand.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| N,N'-bis(2,4,6-trimethylphenyl)oxalamide | 1.0 | 24 | 85 | [5] |
| N',N'-bis(1H-pyrrol-1-yl)oxalic dihydrazide | 0.1 | 12 | 95 | [5] |
Catalytic Cycle of Copper-Oxalamide Complexes
The following diagram illustrates a proposed catalytic cycle for a copper-catalyzed C-N cross-coupling reaction using an oxalamide ligand.
Conclusion
The purity of synthesized this compound is critical for its successful application, particularly in catalysis. A multi-technique approach, including HPLC, qNMR, and mass spectrometry, is recommended for a comprehensive purity assessment. When selecting a ligand for a specific application, researchers should consider the distinct coordination properties and catalytic performance of this compound in comparison to its isomers and other ligand classes. The detailed protocols and comparative data provided in this guide serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 5. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of N1,N2-Di(pyridin-2-yl)oxalamide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the catalytic activity of metal complexes formed with the ligand N1,N2-Di(pyridin-2-yl)oxalamide. While direct comparative studies under identical conditions are limited in the current scientific literature, this document synthesizes available information on complexes with copper, iron, cobalt, and nickel, offering insights into their potential catalytic applications.
Introduction to this compound Metal Complexes
The this compound ligand is a versatile organic molecule capable of forming stable complexes with a variety of transition metals.[1] Its structure, featuring two pyridine rings and an oxalamide core, provides multiple coordination sites (N and O donors), allowing for the formation of well-defined metal-organic frameworks and coordination polymers.[1] These structural features are instrumental in catalysis, providing a structured environment for chemical reactions.[1] The electronic properties of the metal center, combined with the geometry imposed by the ligand, are key factors in determining the catalytic activity of the resulting complex.
Comparative Analysis of Catalytic Activity
A direct quantitative comparison of the catalytic activity of this compound complexes of copper, iron, cobalt, and nickel is challenging due to a lack of studies performing side-by-side comparisons in the same catalytic reaction. The available literature primarily focuses on the synthesis and structural characterization of these complexes, with catalytic data being sparse and often for different types of reactions or with structurally related, but not identical, ligands.
Below is a summary of the available information for each metal complex.
Copper (Cu) Complexes
Iron (Fe) Complexes
Iron complexes are of great interest in catalysis due to the low cost and low toxicity of iron. The coordination chemistry of iron with ligands containing pyridine and amide functionalities has been explored. For example, iron complexes with N-(bis(2-pyridyl)methyl)pyridine-2-carboxamide have been synthesized and structurally characterized.[3] While these studies provide valuable structural insights, they do not offer quantitative data on the catalytic performance of this compound iron complexes in specific reactions.
Cobalt (Co) Complexes
Cobalt complexes are known to be effective catalysts in various transformations, including the electrochemical reduction of CO2 and polymerization reactions. Cobalt(II) complexes with pyridine-oxime ligands have been shown to be active in isoprene polymerization. While these findings with related ligands are promising, specific catalytic data for cobalt complexes of this compound are not detailed in the available literature.
Nickel (Ni) Complexes
Nickel complexes with pyridine-containing ligands have been investigated as catalysts in olefin oligomerization and polymerization. The catalytic activity is influenced by the ligand structure and the reaction conditions. Although the synthesis of nickel complexes with N,N'-bis(2-N,N-dimethylaminoethyl)pyridine-2,6-dicarboxamide 1-oxide has been reported, detailed comparative catalytic studies with the this compound ligand are lacking.
Data Presentation
Due to the absence of directly comparable quantitative data from the scientific literature, a table summarizing performance metrics like turnover numbers, turnover frequencies, and reaction yields for a single reaction across the different metal complexes cannot be provided at this time. Future research involving systematic screening of these complexes in a standardized catalytic reaction is necessary to generate such a comparative dataset.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the this compound ligand and its subsequent metal complexes, based on common synthetic methodologies for similar compounds.
Synthesis of this compound Ligand
A solution of 2-aminopyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) is cooled in an ice bath. To this solution, a solution of oxalyl chloride in the same solvent is added dropwise with constant stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate, the this compound ligand, is then collected by filtration, washed with the solvent, and dried under vacuum.
General Synthesis of Metal Complexes
The this compound ligand is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a solution of the corresponding metal salt (e.g., CuCl₂, FeCl₂, CoCl₂, NiCl₂) in the same solvent is added dropwise. The reaction mixture is then stirred, often with heating, for a period ranging from a few hours to several days. The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.[1]
Visualizations
The following diagrams illustrate the structural aspects of the this compound ligand and a generalized catalytic cycle.
Caption: General coordination of this compound to a metal center.
Caption: A generalized catalytic cycle for an oxidation reaction.
Conclusion
The this compound ligand provides a robust platform for the development of transition metal catalysts. While the synthesis and structural characterization of its complexes with copper, iron, cobalt, and nickel have been reported, a significant gap exists in the literature regarding the direct comparison of their catalytic activities. The available data on related pyridine- and oxalamide-containing complexes suggest a wide range of potential applications, particularly in oxidation and coupling reactions.
To advance the field and enable rational catalyst design, future research should focus on systematic studies that evaluate the catalytic performance of these complexes under standardized conditions for a specific chemical transformation. Such studies would provide the much-needed quantitative data to establish clear structure-activity relationships and identify the most promising metal center for a given catalytic application. This would be of immense value to researchers in academia and industry, including those in drug development who rely on efficient catalytic methods.
References
A Comparative Guide to the Synthesis of N1,N2-Di(pyridin-2-yl)oxalamide: An Evaluation of Reproducibility and Protocol Efficiency
For researchers, scientists, and professionals in drug development, the synthesis of N1,N2-Di(pyridin-2-yl)oxalamide, a versatile bidentate ligand in coordination chemistry, necessitates reproducible and efficient protocols. This guide provides a comparative analysis of common synthetic routes, offering detailed experimental methodologies and supporting data to inform protocol selection.
The formation of the central oxalamide linkage is key to the synthesis of this compound. The primary methods to achieve this involve the reaction of 2-aminopyridine with a suitable C2O2 electrophile. This guide will focus on three main strategies: direct condensation with oxalate esters, reaction with oxalyl chloride, and a stepwise aminolysis of oxalamic acid esters.
Comparison of Synthetic Protocols
The choice of synthetic protocol for this compound can significantly impact yield, purity, and the required purification strategy. Below is a summary of quantitative data for the most common methods.
| Parameter | Method 1: Direct Condensation with Dimethyl Oxalate | Method 2: Reaction with Oxalyl Chloride (Projected) | Method 3: Stepwise Aminolysis of Oxalamic Acid Ester (Projected) |
| Primary Reagents | 2-Aminopyridine, Dimethyl Oxalate | 2-Aminopyridine, Oxalyl Chloride, Triethylamine | 2-Aminopyridine, Dimethyl Oxalate |
| Stoichiometry (Amine:Oxalate/Acyl Chloride) | 2:1 | 2:1 | 1:1 (Step 1), 1:1 (Step 2) |
| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Methanol (Step 1), DMF (Step 2) |
| Temperature | 120 °C | 0 °C to room temperature | Reflux (Step 1), 110-120 °C (Step 2) |
| Reaction Time | 12 - 24 hours | 2 - 6 hours | 4-8 hours (Step 1), 12-24 hours (Step 2) |
| Reported Yield | ~44%[1] | Not specifically reported, but generally high for amide couplings. | Potentially >50% due to controlled reaction. |
| Key Advantages | One-pot reaction. | Rapid reaction at lower temperatures. | Controlled reaction, potentially reducing byproducts and simplifying purification. |
| Key Disadvantages | Moderate yield due to incomplete reaction and side products; requires high temperature.[1] | Oxalyl chloride is highly reactive and moisture-sensitive. | Two-step process, requiring isolation of an intermediate. |
| Purification | Medium-Pressure Liquid Chromatography (MPLC)[1] | Column chromatography. | Column chromatography for intermediate and final product. |
Experimental Protocols
Method 1: Direct Condensation with Dimethyl Oxalate
This is a frequently cited one-pot method for the synthesis of this compound.[1]
Materials:
-
2-Aminopyridine
-
Dimethyl Oxalate (DIMOX)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2 equivalents of 2-aminopyridine in anhydrous DMF under a nitrogen atmosphere.
-
Add 1 equivalent of dimethyl oxalate to the solution.
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The crude product can be purified by medium-pressure liquid chromatography (MPLC) on a silica gel column using a hexane/ethyl acetate gradient to yield the pure this compound.
Method 2: Reaction with Oxalyl Chloride
This protocol is based on the general reactivity of amines with oxalyl chloride to form oxalamides and is adapted from procedures for analogous compounds.
Materials:
-
2-Aminopyridine
-
Oxalyl Chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Silica gel for chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 2 equivalents of 2-aminopyridine and 2.2 equivalents of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1 equivalent of oxalyl chloride in anhydrous DCM to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 3: Stepwise Aminolysis of Oxalamic Acid Ester
This two-step approach offers greater control over the reaction and may lead to a cleaner product.[2]
Step 1: Synthesis of Methyl (pyridin-2-yl)oxamate
Materials:
-
2-Aminopyridine
-
Dimethyl Oxalate
-
Methanol
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-aminopyridine and 1 equivalent of dimethyl oxalate in methanol.
-
Reflux the mixture for 4-8 hours under a nitrogen atmosphere.
-
Monitor the formation of the mono-substituted intermediate by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting methyl (pyridin-2-yl)oxamate by column chromatography.
Step 2: Synthesis of this compound
Materials:
-
Methyl (pyridin-2-yl)oxamate (from Step 1)
-
2-Aminopyridine
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
Procedure:
-
Dissolve 1 equivalent of methyl (pyridin-2-yl)oxamate and 1 equivalent of 2-aminopyridine in anhydrous DMF.
-
Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and purify the product by column chromatography as described in Method 1.
Visualization of Experimental Workflows
Caption: Comparative workflows for the synthesis of this compound.
Reproducibility and Purity Considerations
The reproducibility of these protocols can be influenced by several factors. For Method 1, the high temperature and prolonged reaction time can lead to the formation of byproducts, making the purification process critical for obtaining a high-purity product. The reported yield of ~44% suggests that the reaction may not proceed to completion or that side reactions are significant.[1]
Method 2, utilizing the highly reactive oxalyl chloride, is expected to proceed quickly at lower temperatures. However, the moisture sensitivity of oxalyl chloride requires stringent anhydrous conditions to prevent its decomposition and ensure reproducibility. The use of a base is crucial to neutralize the HCl byproduct.
Method 3, the stepwise approach, offers the potential for higher purity by allowing for the isolation and purification of the intermediate. This can prevent the formation of over-reacted or side products that may occur in a one-pot synthesis. While this method involves more steps, the increased control may lead to a more reproducible and ultimately higher-yielding process in terms of the pure, isolated product.
Characterization of the final product, regardless of the method, should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and assess purity. Single-crystal X-ray diffraction can be used to definitively determine the solid-state structure.[2]
References
Spectroscopic Comparison of N1,N2-Di(pyridin-2-yl)oxalamide Before and After Metal Coordination
A guide for researchers on the spectroscopic shifts observed upon metal chelation by N1,N2-Di(pyridin-2-yl)oxalamide (DPO), a versatile bidentate ligand.
This compound, commonly referred to as DPO, is a notable ligand in coordination chemistry. Its structure, featuring a central oxalamide core flanked by two pyridine rings, allows for the formation of stable complexes with a variety of transition metal ions.[1] The coordination of DPO to a metal center induces significant changes in its electronic and vibrational properties, which can be readily observed through spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative overview of the spectroscopic characteristics of DPO in its free and metal-coordinated states, supported by experimental protocols.
Quantitative Spectroscopic Data
The coordination of DPO to a metal ion typically occurs through the nitrogen atoms of the pyridine rings and the oxygen atoms of the amide groups. This interaction alters the electron density distribution within the ligand, leading to discernible shifts in its spectroscopic signatures. The table below summarizes the expected changes in key spectroscopic features upon metal coordination.
| Spectroscopic Technique | Spectral Feature | Free Ligand (DPO) | Metal-Coordinated DPO | Rationale for Change |
| IR Spectroscopy | ν(N-H) stretch | ~3400 cm⁻¹ | Shift to higher or lower frequency | Involvement of N-H group in hydrogen bonding within the complex can alter the vibrational frequency. |
| ν(C=O) stretch (Amide I) | ~1670-1690 cm⁻¹ | Lower frequency (e.g., ~1630-1650 cm⁻¹) | Coordination of the carbonyl oxygen to the metal center weakens the C=O bond. | |
| Pyridine ring vibrations | ~1590, 1470, 1430 cm⁻¹ | Shift to higher frequencies | Coordination of the pyridine nitrogen to the metal ion restricts ring vibrations. | |
| New bands | Not applicable | ~400-500 cm⁻¹ | Appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations.[2] | |
| UV-Vis Spectroscopy | π → π* transitions | ~260-280 nm | Bathochromic shift (to longer wavelengths) | Coordination to the metal can lower the energy of the π* orbital.[3] |
| n → π* transitions | ~300-320 nm | Hypsochromic shift (to shorter wavelengths) or disappearance | The non-bonding electrons on the nitrogen and oxygen atoms are involved in coordination, stabilizing them and increasing the energy required for the transition.[3] | |
| Ligand-to-Metal Charge Transfer (LMCT) | Not applicable | Often visible in the near-UV or visible region | Appearance of new absorption bands corresponding to the transfer of electron density from the ligand to the metal ion. | |
| ¹H NMR Spectroscopy | Amide N-H protons | ~10-12 ppm | Broadening or disappearance of the signal | Coordination can lead to changes in the chemical environment and relaxation times. |
| (For diamagnetic complexes) | Pyridine ring protons | ~7.0-8.5 ppm | Downfield shift | Coordination to an electron-withdrawing metal center deshields the pyridine protons. |
Experimental Protocols
Synthesis of this compound (DPO)
A common method for the synthesis of DPO is the direct condensation of 2-aminopyridine with an oxalate ester, such as diethyl oxalate.[1]
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (2 equivalents) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Add diethyl oxalate (1 equivalent) to the solution.
-
The reaction mixture is then heated under reflux for several hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
Synthesis of Metal Complexes of DPO
The synthesis of DPO metal complexes generally involves the reaction of the ligand with a metal salt in a suitable solvent.[1]
Procedure:
-
Dissolve this compound in a suitable solvent, such as methanol, ethanol, or DMF. The mixture may require heating to achieve complete dissolution.
-
In a separate flask, dissolve the metal salt (e.g., Cu(NO₃)₂, NiCl₂, Co(OAc)₂) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specific period, during which the metal complex precipitates.
-
The resulting solid is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹. Solid samples are prepared as KBr pellets.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent, such as ethanol, methanol, or DMF, using a quartz cuvette.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on an NMR spectrometer in a deuterated solvent like DMSO-d₆. It is important to note that NMR spectroscopy is most effective for diamagnetic complexes (e.g., Zn(II), Cd(II)). For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), the signals are often significantly broadened, making interpretation difficult.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of DPO and its metal complexes.
Caption: Experimental workflow for the synthesis and spectroscopic comparison of DPO and its metal complexes.
This guide provides a foundational understanding of the spectroscopic changes that occur when this compound coordinates to a metal ion. The provided data and protocols serve as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of N1,N2-Di(pyridin-2-yl)oxalamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N1,N2-Di(pyridin-2-yl)oxalamide, a compound requiring careful management due to its chemical properties.
I. Understanding the Hazards
Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or vapors.
-
Containment: Prevent the chemical from entering drains or waterways.
II. Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Adherence to institutional and local regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can react dangerously. For example, store acids and bases separately, and keep oxidizing agents away from organic compounds.[1]
-
-
Container Management:
-
Storage:
-
Arranging for Pickup:
-
Once the container is full or is no longer being used, contact your institution's EHS office to arrange for a hazardous waste pickup.[2]
-
Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Quantitative Data Summary for Waste Accumulation:
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [2] |
| Container Headspace | At least one-inch | [1] |
| Storage Time Limit in SAA | Up to 12 months (if limits not exceeded) | [2] |
III. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N1,N2-Di(pyridin-2-yl)oxalamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for N1,N2-Di(pyridin-2-yl)oxalamide (CAS No. 20172-97-8), including personal protective equipment (PPE) guidelines, emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on established safety protocols for hazardous chemicals.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Protective clothing (e.g., lab coat). | |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended. |
Emergency Procedures
In the event of exposure or accident, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Safe Handling and Storage
| Aspect | Guideline |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust. Use only in a well-ventilated area. |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. |
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. |
| Contaminated Packaging | Dispose of as hazardous waste. Do not reuse empty containers. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
